4-Chloro-2,6-difluorophenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQBMSUBGQQICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378562 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-53-7 | |
| Record name | 2-(4-chloro-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 4-Chloro-2,6-difluorophenylacetonitrile, a halogenated aromatic nitrile of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, explore its synthesis, discuss its applications as a pivotal building block in the creation of complex pharmaceutical agents, and outline essential safety and handling protocols. This document is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug development.
Core Compound Profile
This compound is a substituted phenylacetonitrile featuring a chlorine atom and two fluorine atoms on the phenyl ring. This specific substitution pattern imparts unique electronic and conformational properties, making it a valuable synthon for introducing a 4-chloro-2,6-difluorophenyl moiety into larger, more complex molecules.
| Property | Value | Source(s) |
| Molecular Weight | 187.57 g/mol | [1][2][3] |
| Molecular Formula | C₈H₄ClF₂N | [1][2][3] |
| CAS Number | 537033-53-7 | [1][2][3] |
| Synonyms | 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, 4-Chloro-2,6-difluorobenzyl cyanide | [4] |
Proposed Synthesis: A Mechanistic Approach
The logical precursor for this synthesis is 1-(bromomethyl)-4-chloro-2,6-difluorobenzene. The synthesis would likely proceed via a standard nucleophilic substitution reaction where a cyanide source, such as sodium or potassium cyanide, displaces the bromide ion.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 1-(bromomethyl)-4-chloro-2,6-difluorobenzene in a polar aprotic solvent such as acetonitrile or DMSO, add a stoichiometric equivalent of sodium cyanide.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
This synthetic approach is favored for its high efficiency and the ready availability of the starting materials. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
Applications in Medicinal Chemistry
Halogenated organic compounds are of immense importance in the pharmaceutical industry, with over a quarter of all FDA-approved drugs containing at least one halogen atom. The introduction of chlorine and fluorine into a molecule can significantly modulate its biological activity by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.
While specific therapeutic agents derived from this compound are not yet widely disclosed, its structural motifs are present in a variety of biologically active molecules. Phenylacetonitrile derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including analgesics, anti-inflammatory agents, and kinase inhibitors. The 4-chloro-2,6-difluorophenyl group is a particularly interesting pharmacophore. The fluorine atoms can enhance binding interactions and improve metabolic stability, while the chlorine atom can provide an additional point of interaction with biological targets.
Logical Workflow for Drug Discovery Application:
Caption: Potential pathways for utilizing the target compound in drug discovery.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a singlet for the benzylic protons (CH₂) and a multiplet in the aromatic region corresponding to the two protons on the phenyl ring.
-
¹³C NMR: The spectrum would display signals for the nitrile carbon, the benzylic carbon, and the aromatic carbons. The carbon atoms attached to fluorine would show characteristic splitting patterns due to C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (187.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected in the region of 2240-2260 cm⁻¹.
Safety and Handling
Detailed safety information for this compound is not available in a dedicated Safety Data Sheet (SDS). However, based on the known hazards of similar substituted acetonitriles, the following precautions should be taken:
-
Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[2][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2][5]
-
First Aid:
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a strategic advantage in designing molecules with enhanced biological activity and improved pharmacokinetic properties. While detailed public information on its synthesis and specific applications is still emerging, its potential as a key intermediate is clear. Adherence to strict safety protocols is essential when handling this and related compounds.
References
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AccelaChem. 537033-53-7,2-(4-Chloro-2,6-difluorophenyl)acetonitrile. [Link]
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PubChem. 2-(4-Chloro-2,5-difluorophenyl)acetonitrile. National Center for Biotechnology Information. [Link]
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Allfluoro pharmaceutical co .ltd. 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. [Link]
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Unigel. SAFETY DATA SHEET. [Link]
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-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile
Abstract
4-Chloro-2,6-difluorophenylacetonitrile, also known as 4-Chloro-2,6-difluorobenzyl cyanide, is a pivotal halogenated aromatic nitrile serving as a versatile building block in modern organic synthesis. Its unique electronic properties, imparted by the two fluorine atoms and one chlorine atom on the phenyl ring, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these halogens enhances the metabolic stability and binding affinity of target molecules, a sought-after attribute in drug design. This guide provides a comprehensive overview of the compound's structure, physicochemical properties, robust synthesis methodologies, detailed analytical characterization, and key applications, with a focus on its role in medicinal chemistry.
Introduction: The Strategic Importance of Halogenated Intermediates
In the landscape of drug discovery and development, the incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] Fluorine, with its high electronegativity and small size, can significantly alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[2] The chlorine atom, while also an electron-withdrawing group, offers a distinct steric and electronic profile and can serve as a reactive handle for further molecular elaboration through cross-coupling reactions.[3]
This compound (CAS No. 537033-53-7) embodies these strategic advantages. The phenylacetonitrile core is a common structural motif in medicinal chemistry, and the specific 4-chloro-2,6-difluoro substitution pattern creates a unique electronic environment. The two fluorine atoms flanking the benzylic carbon enhance the acidity of the α-protons, facilitating reactions such as alkylation.[4] Simultaneously, the aromatic ring is activated towards certain substitution reactions, making this compound a highly versatile and valuable intermediate for synthesizing a new generation of therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-Chloro-2,6-difluorophenyl)acetonitrile | |
| Synonyms | 4-Chloro-2,6-difluorobenzyl cyanide | [5] |
| CAS Number | 537033-53-7 | [6] |
| Molecular Formula | C₈H₄ClF₂N | [6] |
| Molecular Weight | 187.57 g/mol | [6] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Storage | Sealed in dry, 2-8°C | [6] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH₂-) would appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and cyano group. For a similar compound, 4-fluorophenylacetonitrile, the benzylic protons appear around 3.71 ppm, and the aromatic protons are observed between 7.0 and 7.3 ppm.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the benzylic carbon, the cyano carbon, and the four unique carbons of the aromatic ring. The carbons bonded to fluorine would exhibit large C-F coupling constants, a characteristic feature of fluorinated aromatics.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly sensitive for fluorine-containing compounds. A single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Aromatic C-H and C=C stretching bands, as well as C-F and C-Cl stretching vibrations, would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 187. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound typically originates from a correspondingly substituted aniline or benzaldehyde. A common and robust method involves the Sandmeyer reaction, a classic transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[8][9]
Proposed Synthetic Pathway via Sandmeyer Reaction
The most logical synthetic route involves a two-step process starting from the commercially available 4-Chloro-2,6-difluoroaniline.
Detailed Experimental Protocol (Adapted from Standard Sandmeyer Procedures)
This protocol is based on well-established procedures for the Sandmeyer cyanation of anilines.[10][11]
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Toluene or Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Step 1: Diazotization of 4-Chloro-2,6-difluoroaniline
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Chloro-2,6-difluoroaniline (1 equivalent).
-
Add concentrated HCl (approx. 3 equivalents) and water. Stir the mixture to form a fine slurry of the aniline hydrochloride salt.
-
Cool the flask to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential to ensure efficient reaction and heat dissipation.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.
Step 2: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (or sodium cyanide, ~2.5 equivalents) in water. Causality: The excess cyanide forms a soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent for the reaction. This complex facilitates the single-electron transfer mechanism.[9]
-
Cool this cyanide solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred copper cyanide solution. Safety Note: This step evolves nitrogen gas (N₂) and can be exothermic. A controlled addition rate is crucial.
-
After the addition is complete, allow the mixture to warm slowly to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases. This indicates the reaction is complete.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like toluene or dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.2 (NMR, IR, MS) and by techniques like HPLC.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a key intermediate for synthesizing high-value, biologically active molecules. The halogenated phenylacetonitrile scaffold is a precursor to a variety of heterocyclic systems and other complex structures.
Role as a Pharmacophore Precursor
The compound serves as a starting point for constructing molecules where the 4-chloro-2,6-difluorophenyl group is an essential part of the pharmacophore. The electronic nature of this group can significantly influence protein-ligand interactions.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize halogenated phenyl rings to occupy hydrophobic pockets and form specific halogen bonds within the ATP-binding site of the enzyme.
-
Enzyme Inhibitors and Receptor Modulators: The unique electronic and lipophilic properties imparted by the chloro- and difluoro- substitution pattern are exploited in the design of inhibitors for various enzymes and modulators for cellular receptors.
While specific drug examples directly citing this compound are proprietary, its structural analog, 4-Chloro-2,6-difluorobenzaldehyde, is a known intermediate in the synthesis of pharmaceuticals and advanced materials like liquid crystals.[14][15] This highlights the synthetic utility of the 4-chloro-2,6-difluorophenyl moiety in creating functional molecules.
Safety and Handling
As with all nitrile-containing compounds, this compound must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16][17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions or decomposition.[18]
-
Hazardous Decomposition Products: Upon combustion or decomposition, it may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide (HCN), and hydrogen chloride (HCl) gas.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the unique combination of its nitrile functionality and the specific halogenation pattern on the aromatic ring. Its synthesis via established and reliable methods like the Sandmeyer reaction makes it an accessible building block for complex synthetic endeavors. For researchers in drug development and materials science, this compound offers a direct route to incorporating a 4-chloro-2,6-difluorophenyl moiety, a group known to confer desirable physicochemical and biological properties. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
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ChemBK. 2,6-difluoro-4-chloro aniline. (2024-04-09). Available at: [Link]
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L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21). Available at: [Link]
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Wikipedia. Sandmeyer reaction. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. (2025-11-01). Available at: [Link]
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Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2025-08-04). Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. Understanding the Reactivity of 4-Chloro-2,6-difluorobenzaldehyde in Organic Synthesis. Available at: [Link]
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PubChem. (2,6-Difluorophenyl)acetonitrile. Available at: [Link]
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Arctom Scientific. 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. Available at: [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Synthetic Communications. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2025-08-07). Available at: [Link]
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ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available at: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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An In-Depth Technical Guide to 4-Chloro-2,6-difluorophenylacetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-difluorophenylacetonitrile, systematically named 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, is a halogenated aromatic nitrile that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a chloro group and two fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the chloro substituent offers an additional point for synthetic modification and can influence the overall electronic nature of the molecule. This guide provides a comprehensive overview of the physical properties, a proposed synthetic pathway, and the potential applications of this versatile intermediate in the field of drug discovery.
Physicochemical Properties
The precise physical properties of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile are not extensively documented in readily available literature. However, based on its molecular structure and data from chemical suppliers, the following information can be summarized. It is important to note that some values, such as boiling point and density, may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 537033-53-7 | [1] |
| Molecular Formula | C₈H₄ClF₂N | [1] |
| Molecular Weight | 187.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | [2] |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| SMILES | N#CCC1=C(F)C=C(Cl)C=C1F | [2] |
Proposed Synthesis and Mechanistic Insights
The logical precursor for this synthesis would be 4-chloro-2,6-difluorobenzyl bromide or chloride. The synthesis can be envisioned as a nucleophilic substitution reaction where a cyanide source displaces the halide.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from general procedures for the synthesis of benzyl cyanides.
Materials:
-
4-Chloro-2,6-difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-2,6-difluorobenzyl bromide (1.0 eq) in anhydrous DMSO.
-
Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the solution in portions, ensuring the temperature does not rise excessively.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-Chloro-2,6-difluorophenyl)acetonitrile.
Causality Behind Experimental Choices:
-
Solvent: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the ionic sodium cyanide and the organic substrate, facilitating the Sₙ2 reaction.
-
Nucleophile: Sodium cyanide is a readily available and effective source of the cyanide nucleophile.
-
Workup: The aqueous workup is necessary to remove the inorganic salts (NaBr and excess NaCN) and the DMSO solvent.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.
Reactivity and Stability
The 2-(4-Chloro-2,6-difluorophenyl)acetonitrile molecule possesses several reactive sites that can be exploited for further synthetic transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methylene group adjacent to the phenyl ring is acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated or used in other carbon-carbon bond-forming reactions. The aromatic ring can undergo further substitution reactions, although the existing electron-withdrawing substituents will influence the regioselectivity.
The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.
Applications in Research and Drug Development
Halogenated phenylacetonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile makes it a particularly interesting building block for the development of bioactive molecules.
Potential Roles in Pharmaceutical Synthesis:
-
Scaffold for Heterocycle Synthesis: The nitrile and the activated methylene group can participate in cyclization reactions to form various heterocyclic scaffolds, which are common cores of many drug molecules.
-
Introduction of a Pharmacophore: The 4-chloro-2,6-difluorophenyl moiety can act as a key pharmacophore that interacts with biological targets. The fluorine atoms can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can block metabolic pathways, thereby increasing the drug's half-life.
-
Intermediate for API Synthesis: This compound can serve as a starting material for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
Caption: Potential synthetic transformations of the title compound in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(4-Chloro-2,6-difluorophenyl)acetonitrile is not widely available. However, based on the SDS of structurally similar compounds, the following hazards and precautions should be considered:
-
Hazards: The compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[3]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
It is imperative to consult a comprehensive and compound-specific SDS before handling and to perform a thorough risk assessment for any planned experimental work.
Conclusion
2-(4-Chloro-2,6-difluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique halogen substitution pattern offers a combination of properties that can be strategically utilized to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for this specific compound is somewhat limited in public-access literature, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of such tailored building blocks in the synthetic chemist's toolbox is undeniable.
References
-
Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Chloroacetonitrile. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]
-
Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Riverland Trading. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]
-
Allfluoro Pharmaceutical Co., Ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. Retrieved from [Link]
-
Ismail, M. F., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3493. [Link]
-
Yufeng. (2024). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of 4-Chloro-2,6-difluorophenylacetonitrile: A Methodological Approach
Foreword for the Research Professional
In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a compound's behavior, influencing everything from reaction kinetics to bioavailability. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple data sheet to provide a comprehensive, methodological framework for determining the solubility of 4-Chloro-2,6-difluorophenylacetonitrile. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical whitepaper, empowering you to generate accurate and reliable solubility profiles in your own laboratory settings. We will delve into the foundational principles, provide a detailed, field-tested experimental protocol, and outline the necessary analytical procedures to ensure the integrity of your results.
Compound Profile: this compound
A foundational understanding of the target molecule is the logical starting point for any solubility study. This compound is a substituted aromatic nitrile. Its structure, featuring a chlorinated and difluorinated phenyl ring attached to an acetonitrile group, suggests a degree of lipophilicity which will significantly influence its solubility in various solvents.
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₄ClF₂N | N/A |
| Molecular Weight | 187.58 g/mol | N/A |
| CAS Number | 537033-53-7 | [1] |
| Predicted XlogP | ~2.5 - 3.0 | N/A |
| Appearance | (To be determined experimentally) | N/A |
| Melting Point | (To be determined experimentally) | N/A |
| pKa | (Not readily ionizable) | N/A |
Note: Predicted values are based on computational models and should be experimentally verified.
The nitrile group (-C≡N) is polar, but the substituted phenyl ring is nonpolar. The presence of two fluorine atoms and a chlorine atom enhances the compound's electrophilic character and will impact its interactions with protic and aprotic solvents. Given the lack of readily ionizable functional groups, the solubility of this compound is not expected to be significantly influenced by pH.
The "Gold Standard": Equilibrium Shake-Flask Solubility Determination
To ensure the generation of thermodynamically relevant solubility data, the equilibrium shake-flask method is the most reliable and widely accepted technique.[2] This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a definitive measure of thermodynamic solubility.
The Rationale Behind the Shake-Flask Method
The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by the quantitative analysis of the solute concentration in the clear supernatant, yields the solubility value. This method's trustworthiness lies in its direct measurement of the equilibrium state, minimizing the kinetic artifacts that can arise in high-throughput, non-equilibrium methods.
Detailed Experimental Protocol
This protocol is a self-validating system, with built-in checks to ensure equilibrium has been reached.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, hexane, phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to each vial. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles. The first few drops of the filtrate should be discarded to saturate the filter and prevent adsorption effects.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound. Reversed-phase HPLC with UV detection is a common and reliable technique for this purpose.
Causality in Method Development
The choice of a C18 column is a logical starting point for a nonpolar to moderately polar compound like this compound. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to achieve good separation and peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry by suppressing any potential interactions with residual silanols on the stationary phase. The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.
A Self-Validating HPLC Protocol
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the compound with a reasonable retention time and good peak shape (e.g., starting with 50% B and increasing to 95% B over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
Calibration and Quantification:
-
Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted solubility samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area versus the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99 for the curve to be considered valid.
-
Sample Analysis: Inject the diluted solubility samples and determine their concentrations using the calibration curve.
-
Back-Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | (Experimental Value) | (Calculated Value) |
| Ethanol | (Experimental Value) | (Calculated Value) |
| Methanol | (Experimental Value) | (Calculated Value) |
| Acetonitrile | (Experimental Value) | (Calculated Value) |
| Acetone | (Experimental Value) | (Calculated Value) |
| Ethyl Acetate | (Experimental Value) | (Calculated Value) |
| Hexane | (Experimental Value) | (Calculated Value) |
| PBS (pH 7.4) | (Experimental Value) | (Calculated Value) |
The results will provide valuable insights into the compound's polarity and potential for use in various applications. For instance, high solubility in organic solvents like ethyl acetate and acetone, coupled with low aqueous solubility, would be indicative of a lipophilic compound. This information is critical for designing appropriate formulations for drug delivery or for selecting suitable solvent systems for chemical reactions and purifications.
Concluding Remarks for the Practicing Scientist
This guide provides a robust and scientifically sound framework for the experimental determination of the solubility of this compound. By adhering to the principles of the equilibrium shake-flask method and employing a validated HPLC analytical technique, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical piece of the puzzle in understanding and utilizing this compound in drug discovery, process development, and fundamental chemical research. The experimental protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final results.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
Avdeef, A. (2007). The Rise of pH-Metric pKa and Solubility. Current Topics in Medicinal Chemistry, 7(8), 755-773. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. Retrieved January 14, 2026, from [Link]
Sources
Spectral Analysis of 4-Chloro-2,6-difluorophenylacetonitrile: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2,6-difluorophenylacetonitrile, a substituted aromatic nitrile, represents a scaffold of significant interest due to the prevalence of fluorinated and chlorinated aromatics in bioactive molecules. This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound, leveraging predictive methodologies and comparative data from structurally related analogues. As experimental data for this specific molecule is not widely available in the public domain, this document serves as a robust framework for researchers to anticipate, interpret, and validate its spectral features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The causality behind this predictive approach lies in the foundational principles of spectroscopy, where the electronic environment of atomic nuclei and functional groups dictates their spectral behavior. By understanding the additive effects of substituents on the phenyl ring, we can construct a reliable spectral forecast for the target molecule. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of the spectral properties of this compound for identification, purity assessment, and further research endeavors.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are derived from established spectral databases and computational models, providing a baseline for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra will exhibit characteristic features due to the influence of the electronegative fluorine and chlorine atoms.
The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the aliphatic region containing the methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic CH (H3, H5) | ~ 7.1 - 7.3 | Triplet (t) | JH-F ≈ 8-10 Hz |
| Methylene CH₂ | ~ 3.8 | Singlet (s) | - |
Rationale behind the prediction: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methylene protons, being isolated from other protons, should appear as a singlet. The chemical shift is downfield due to the proximity of the electron-withdrawing phenyl and nitrile groups. For a comparative perspective, the methylene protons in 4-fluorophenylacetonitrile appear at 3.71 ppm, and in 4-chlorophenylacetonitrile at 3.73 ppm.[1]
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of fluorine will lead to characteristic carbon-fluorine couplings (JC-F), which are invaluable for structural assignment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Predicted Coupling Constant (J, Hz) |
| Methylene CH₂ | ~ 15-25 | Triplet (t) | ³JC-F ≈ 4-6 Hz |
| Nitrile C≡N | ~ 115-120 | Singlet (s) | - |
| Aromatic C-H | ~ 112-118 | Triplet (t) | ²JC-F ≈ 20-25 Hz |
| Aromatic C-Cl | ~ 125-135 | Singlet (s) or Triplet (t) | ³JC-F ≈ 3-5 Hz |
| Aromatic C-CH₂CN | ~ 110-120 | Triplet (t) | ²JC-F ≈ 15-20 Hz |
| Aromatic C-F | ~ 160-165 | Doublet of Triplets (dt) | ¹JC-F ≈ 245-255 Hz, ³JC-F ≈ 10-15 Hz |
Rationale behind the prediction: The carbon directly attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atoms. The nitrile carbon is expected in its characteristic region. These predictions are based on established ranges for similar fluorinated and chlorinated aromatic compounds.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the nitrile group, the aromatic ring, and the carbon-halogen bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) stretch | 2260 - 2240 | Sharp, Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-F stretch | 1250 - 1000 | Strong |
| C-Cl stretch | 850 - 550 | Strong |
Rationale behind the prediction: The nitrile stretch is a very characteristic and sharp absorption. The aromatic C-H and C=C stretches are expected in their usual regions. The strong absorptions for C-F and C-Cl bonds are also key identifiers. For comparison, the IR spectrum of 4-chlorophenylacetonitrile shows a nitrile peak around 2250 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 187/189 (approx. 3:1 ratio) | [M]⁺, Molecular ion (presence of one chlorine atom) |
| 162/164 (approx. 3:1 ratio) | [M - CN]⁺ |
| 152 | [M - Cl]⁺ |
| 126 | [M - CN - Cl]⁺ |
Rationale behind the prediction: The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the nitrile group (CN) and the chlorine atom. The fragmentation of (2,6-dichlorophenyl)acetonitrile, for instance, shows loss of chlorine and the cyanomethyl group.[4]
Experimental Protocols
To validate the predicted spectral data, the following experimental protocols are recommended. These protocols are designed to be self-validating by including necessary calibration and referencing steps.
NMR Spectroscopy Protocol
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
IR Spectroscopy Protocol
-
Sample Preparation: As this compound is expected to be a solid or liquid, the spectrum can be obtained as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet if it is a solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for NMR spectral acquisition and analysis.
Caption: Workflows for IR and MS spectral analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By combining theoretical knowledge with comparative data from analogous structures, we have established a solid foundation for the empirical characterization of this compound. The detailed protocols and workflows presented herein offer a clear path for researchers to obtain and interpret the necessary spectral data, ensuring scientific integrity and accelerating the pace of research and development. The principles of spectral interpretation are universal, and this guide serves as a practical application of those principles to a novel molecule of interest.
References
- BenchChem. (2025). Structural Confirmation of 4-Chloro-2-fluorophenylacetonitrile: A Comparative 1H NMR Analysis Guide.
-
National Institute of Standards and Technology. (n.d.). Benzeneacetonitrile, 4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). (2,6-Dichlorophenyl)acetonitrile. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting 4-Chloro-2-fluorophenylacetonitrile NMR spectrum interpretation.
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A Technical Guide to the Synthesis of 4-Chloro-2,6-difluorophenylacetonitrile: An Analysis of Key Starting Materials and Synthetic Pathways
Executive Summary
4-Chloro-2,6-difluorophenylacetonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorinated and difluorinated phenyl ring attached to an acetonitrile moiety, makes it a valuable building block for complex molecular architectures. The strategic placement of fluorine atoms is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, while the chloro- and cyano- groups offer versatile handles for further chemical modification. This technical guide provides an in-depth analysis of the principal synthetic routes to this target molecule, with a core focus on the selection and transformation of key starting materials. We will explore two primary, field-proven pathways: the multi-step conversion from 4-Chloro-2,6-difluorobenzaldehyde and the more direct route from 4-Chloro-2,6-difluorotoluene. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and presents comparative data to assist researchers and process chemists in making informed strategic decisions for laboratory-scale synthesis or industrial production.
Introduction: The Strategic Importance of this compound
-
Difluoro Substitution (Positions 2 and 6): The ortho-fluorine atoms exert strong inductive electron-withdrawing effects, which can significantly modulate the acidity of the benzylic protons and the reactivity of the aromatic ring. In a pharmaceutical context, fluorine substitution is a well-established strategy to improve a drug's pharmacokinetic profile.
-
Chloro Substitution (Position 4): The para-chloro group further influences the electronic properties of the molecule and provides a site for cross-coupling reactions, enabling the construction of more complex derivatives.
Given its utility, the efficient and scalable synthesis of this compound is a critical objective. The choice of starting material is the most crucial decision in this process, directly impacting the number of synthetic steps, overall yield, cost-effectiveness, and safety profile of the entire manufacturing workflow.
Overview of Primary Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a C-C bond between the benzylic carbon and the cyanide group. The most logical and industrially viable strategies commence with precursors that already contain the 4-chloro-2,6-difluorophenyl core structure. The final key step is typically a nucleophilic substitution reaction where a cyanide anion displaces a leaving group on the benzylic carbon. Two principal starting materials emerge as superior candidates: 4-Chloro-2,6-difluorobenzaldehyde and 4-Chloro-2,6-difluorotoluene .
Figure 1: High-level overview of the two primary synthetic pathways.
Pathway I: Synthesis from 4-Chloro-2,6-difluorobenzaldehyde
This pathway is a robust and versatile three-step process that leverages the rich chemistry of the aldehyde functional group. 4-Chloro-2,6-difluorobenzaldehyde is a commercially available building block used in pharmaceuticals and advanced materials, making it an accessible starting point.[1][2] The aldehyde's carbonyl carbon is highly electrophilic, readily undergoing nucleophilic addition, which is the basis for its conversion to the corresponding alcohol.[3]
Figure 2: Workflow for the synthesis starting from 4-Chloro-2,6-difluorobenzaldehyde.
Step 1: Reduction of Aldehyde to Benzyl Alcohol
Causality: The first step involves the selective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a lab scale due to its excellent selectivity, safety, and ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ will not reduce the aromatic ring or the aryl halides. The reaction proceeds via the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~5-6.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-Chloro-2,6-difluorobenzyl alcohol.[4][5]
| Parameter | Value |
| Reagents | 4-Chloro-2,6-difluorobenzaldehyde, NaBH₄ |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Step 2: Halogenation of Benzyl Alcohol
Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate the final nucleophilic substitution, it must be converted into a good leaving group, typically a halide. Thionyl chloride (SOCl₂) is highly effective for converting primary alcohols to chlorides because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. A small amount of a base like pyridine is often used to neutralize the HCl generated.
Experimental Protocol:
-
To a solution of 4-Chloro-2,6-difluorobenzyl alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a catalytic amount of pyridine.
-
Cool the mixture to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a dropping funnel.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux (40-50 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-Chloro-2,6-difluorobenzyl chloride.
| Parameter | Value |
| Reagents | 4-Chloro-2,6-difluorobenzyl alcohol, SOCl₂, Pyridine |
| Solvent | Dichloromethane (DCM) or Toluene |
| Temperature | 0 °C to Reflux |
| Typical Yield | 90-95% |
Step 3: Cyanation of Benzyl Halide
Causality: This final step is a classic Sₙ2 nucleophilic substitution. The highly nucleophilic cyanide anion (from NaCN or KCN) attacks the electrophilic benzylic carbon, displacing the chloride leaving group to form the desired phenylacetonitrile.[6] A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (Na⁺) but not the cyanide anion, enhancing its nucleophilicity and accelerating the reaction.
Experimental Protocol: CAUTION: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. An aqueous bleach or hydrogen peroxide solution should be on hand to quench any residual cyanide.
-
In a three-necked flask, dissolve sodium cyanide (NaCN, 1.5 eq) in DMSO.
-
Heat the solution to 50-60 °C.
-
Add a solution of 4-Chloro-2,6-difluorobenzyl chloride (1.0 eq) in a minimal amount of DMSO dropwise.
-
Maintain the reaction at 60-70 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of cold water.
-
Extract the product with ethyl acetate or toluene (3x).
-
Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO and salts.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
| Parameter | Value |
| Reagents | 4-Chloro-2,6-difluorobenzyl chloride, NaCN |
| Solvent | DMSO or DMF |
| Temperature | 60-70 °C |
| Typical Yield | 85-90% |
Pathway II: Synthesis from 4-Chloro-2,6-difluorotoluene
This pathway offers a more direct, two-step route to the target molecule. It capitalizes on the reactivity of the benzylic protons of the toluene methyl group. The key transformation is a free-radical halogenation, which selectively functionalizes the methyl group, setting the stage for the final cyanation step. This approach can be more atom-economical if the starting toluene is readily available.
Figure 3: Workflow for the synthesis starting from 4-Chloro-2,6-difluorotoluene.
Step 1: Radical Halogenation of Toluene
Causality: Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to free-radical abstraction. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates a bromine radical, which propagates a chain reaction to form the stable benzyl radical intermediate, leading to the desired benzyl bromide product.
Experimental Protocol:
-
Charge a flask with 4-Chloro-2,6-difluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Add a catalytic amount of AIBN (0.02-0.05 eq).
-
Heat the mixture to reflux (approx. 80 °C) and irradiate with a UV lamp or a standard 100W incandescent bulb to initiate the reaction.
-
Continue refluxing for 2-6 hours until TLC analysis shows complete consumption of the starting material. The reaction can be monitored by observing the dense succinimide byproduct floating to the top.
-
Cool the reaction to room temperature and filter off the succinimide.
-
Wash the filtrate with water and sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-Chloro-2,6-difluorobenzyl bromide, which can often be used in the next step without further purification.
| Parameter | Value |
| Reagents | 4-Chloro-2,6-difluorotoluene, NBS, AIBN |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux (~80 °C) |
| Typical Yield | 80-90% |
Step 2: Cyanation of Benzyl Bromide
Causality & Protocol: This step is identical in mechanism and execution to Step 3.3 in Pathway I. Benzyl bromides are generally more reactive than benzyl chlorides in Sₙ2 reactions, which may allow for milder reaction conditions or shorter reaction times. The protocol is the same as described in section 3.3, substituting the benzyl chloride with the benzyl bromide.
Comparison of Synthetic Routes
The optimal synthetic route depends on several factors including the cost and availability of starting materials, scalability, and safety infrastructure.
| Feature | Pathway I (from Aldehyde) | Pathway II (from Toluene) |
| Number of Steps | 3 | 2 |
| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | 4-Chloro-2,6-difluorotoluene |
| Key Reagents | NaBH₄, SOCl₂, NaCN | NBS, AIBN, NaCN |
| Overall Yield (Est.) | 70-80% | 68-81% |
| Advantages | High-yielding individual steps; avoids free-radical reactions which can be difficult to control. | Fewer steps (more atom-economical); potentially lower cost if toluene precursor is cheaper. |
| Disadvantages | Longer synthetic route. | Radical reactions can produce side products (e.g., dibromination); requires careful control of initiation. Use of CCl₄ is environmentally unfavorable. |
Conclusion
Both the aldehyde and toluene-based pathways represent viable and robust methods for the synthesis of this compound.
-
Pathway I (from Aldehyde) is often preferred in research and development settings due to its predictable, high-yielding steps and the wide commercial availability of the starting aldehyde. The transformations involved are standard, well-understood ionic reactions that are highly scalable.
-
Pathway II (from Toluene) presents a more concise and potentially more cost-effective route for large-scale industrial production, provided the toluene starting material is accessible and the radical bromination step can be optimized and controlled effectively.
Ultimately, the selection of the synthetic strategy should be guided by a thorough process hazard analysis, a cost analysis of raw materials, and an evaluation of the available chemical processing equipment. Both routes provide a reliable foundation for producing this critical chemical intermediate for the advancement of pharmaceutical and material science research.
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4-Chloro-2,6-difluorophenylacetonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic nitrile that serves as a key building block in modern medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutic agents. However, the same structural features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of a chlorinated and fluorinated aromatic ring, coupled with the reactive nitrile functional group, requires a multi-faceted approach to safe handling.
This guide provides a comprehensive overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, this document elucidates the rationale behind each recommendation, grounding them in the principles of chemical reactivity, toxicology, and occupational hygiene. The protocols described herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel, the integrity of research, and environmental stewardship.
Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its toxicological and physicochemical properties.[1][2]
GHS Pictograms:
Signal Word: Danger [1]
Summary of GHS Hazard Classifications
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
Note: Classifications for similar compounds suggest potential for harm upon inhalation and skin contact as well.[4][5][6]
Precautionary Statements (Selected):
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3][4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][4]
Toxicological Profile and Routes of Exposure
The primary health hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[1][3]
-
Oral Toxicity: The nitrile functional group (-C≡N) is a key structural alert for toxicity. In acidic environments, such as the stomach, or through metabolic processes, there is a potential for the release of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration. This mechanism underscores the "Toxic if swallowed" classification and the necessity for immediate medical intervention.[7]
-
Dermal and Ocular Irritation: The halogenated aromatic structure contributes to its irritant properties. Prolonged or repeated skin contact can lead to redness, inflammation, and dermatitis.[3] In the eyes, it can cause serious irritation, characterized by pain, tearing, and potential damage to the cornea if not promptly and thoroughly flushed.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols can irritate the mucous membranes and the upper respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation.[3][4] While specific data on chronic exposure is limited, it is prudent to minimize inhalation exposure at all times.
Engineering and Administrative Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering and administrative measures to minimize reliance on personal protective equipment (PPE).
-
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[8] A fume hood provides constant negative pressure, drawing vapors and dust away from the user's breathing zone. The work area should also be equipped with readily accessible eyewash stations and safety showers, which must be tested regularly.[4][9]
-
Administrative Controls: Access to areas where this chemical is stored or handled should be restricted to trained and authorized personnel. A designated area within the lab should be clearly marked for work with this and other highly potent compounds. It is also crucial to develop and practice a standard operating procedure (SOP) for all experimental workflows involving this material, including spill response.
Personal Protective Equipment (PPE)
When engineering and administrative controls cannot eliminate all risks, PPE is essential. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10][11]
Recommended PPE for Handling this compound
| Body Part | PPE Specification | Rationale & Causality |
| Hands | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving.[8] | Nitrile provides good resistance to a broad range of chemicals, including aromatic compounds. Double-gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer glove.[7] |
| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant splash hazard.[4][12] | Protects against accidental splashes and contact with airborne particles. A face shield offers broader protection for the entire face. |
| Body | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Flame resistance is a prudent additional precaution in a laboratory setting.[8] |
| Respiratory | Use exclusively within a certified chemical fume hood.[8] For emergency situations (e.g., large spills), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][13] | A fume hood is the primary means of respiratory protection. Respirators are for non-routine situations and require proper fit-testing and training.[4] |
Safe Handling, Storage, and Disposal Protocols
A. Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Verify the location and operational status of the nearest eyewash station and safety shower.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat or line the balance with appropriate protection to prevent contamination. Handle the material gently to avoid generating dust.
-
In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down. Carefully remove gloves and wash hands thoroughly with soap and water.[3][14]
B. Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][14] The storage location should be secure and accessible only to authorized personnel.[3][4]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[4][9] Contact with these substances can lead to vigorous, exothermic reactions, potentially releasing toxic fumes.
C. Spill Management
In the event of a spill, remain calm and follow a pre-determined response plan.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, prevent further spread by encircling the spill with an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.
D. Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[9]
-
Collect waste in a clearly labeled, sealed container.
-
Segregate halogenated organic waste from other waste streams.[8]
-
Dispose of the waste through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[8][12]
First-Aid Measures
In case of exposure, immediate action is critical. Always provide the Safety Data Sheet (SDS) to responding medical personnel.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[3][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][15]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a robust understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of toxicology with a hierarchy of controls—prioritizing engineering solutions, enforcing strict administrative procedures, and utilizing appropriate personal protective equipment—researchers can mitigate the risks associated with its handling. This comprehensive approach ensures that the pursuit of scientific advancement does not compromise the health and safety of the professionals driving it.
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The Strategic Importance of Halogenated Intermediates in Medicinal Chemistry
An In-Depth Technical Guide to Commercial Sourcing and Quality Assessment of 4-Chloro-2,6-difluorophenylacetonitrile
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality starting materials and intermediates is a cornerstone of successful and reproducible research. This compound (CAS No. 83139-56-8) is a critical building block in the synthesis of a variety of pharmacologically active molecules. The strategic placement of chlorine and fluorine atoms on the phenyl ring significantly influences the physicochemical and pharmacokinetic properties of the resulting compounds, a concept often explored in modern drug discovery.[1][2][3] This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and safe handling procedures for this important chemical intermediate.
The introduction of halogen atoms, particularly chlorine and fluorine, into drug candidates is a widely used strategy to modulate their metabolic stability, binding affinity, and lipophilicity.[3] Phenylacetonitrile derivatives, in particular, serve as versatile scaffolds for constructing more complex molecular architectures. This compound is utilized in the synthesis of compounds investigated for their potential as anticancer agents, highlighting its relevance in the pharmaceutical industry.[4] The presence of over 250 FDA-approved drugs containing chlorine underscores the significance of chlorinated compounds in medicine.[1][5]
Commercial Suppliers of this compound
The accessibility and purity of this compound can vary between suppliers. Researchers should consider factors such as typical purity, available quantities, and the supplier's specialization (e.g., research chemicals vs. bulk manufacturing). Below is a comparative table of several commercial suppliers.
| Supplier | Country/Region | Typical Purity | Available Quantities | Notes |
| Allfluoro pharmaceutical co. ltd. | CHINA | 98% | 1KG, 5KG, 10KG, 25KG, 100KG, 200KG | Trader specializing in fluoride intermediates.[4][6] |
| Amadis Chemical Company Limited | CHINA | 97% | mgs, gs, kgs | Reagent supplier.[4] |
| HANGZHOU LEAP CHEM CO., LTD. | CHINA | Not specified | 1g, 5g, 25g, 1kg, 5kg, 25kg | Trader of pharmaceutical intermediates.[4] |
| JRD Fluorochemicals Ltd. | UNITED KINGDOM | Not specified | 1g, 5g | Pricing available for small quantities.[4] |
| Matrix Scientific | UNITED STATES | Not specified | 1g, 5g | Pricing available for small quantities.[4] |
| SynQuest Laboratories, Inc. | UNITED STATES | Not specified | 1g, 5g | Pricing available for small quantities.[4] |
| Win-Win chemical CO., Limited | CHINA | 98% | 1kg, 5kg, 10kg | Trader.[4] |
Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is a critical step before its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for assessing the purity of small organic molecules.[7][8]
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is a general method and may require optimization for specific instrumentation and impurity profiles.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Isocratic (e.g., 60:40 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | 15 min |
3. Sample Preparation:
-
Prepare a diluent of 50:50 acetonitrile and water.
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Synthetic Application Workflow
This compound is a precursor for more complex molecules. A common transformation involves the hydrolysis of the nitrile group to a carboxylic acid or its conversion to other functional groups, which then serve as handles for further synthetic modifications.
Caption: Generalized synthetic utility of the title compound.
Safe Handling and Storage
Proper handling and storage of this compound are essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general safety precautions for related halogenated and nitrile-containing aromatic compounds should be followed.[9][10][11]
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, use a suitable respirator.
2. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable intermediate for the synthesis of pharmaceutically relevant compounds. A careful selection of commercial suppliers is necessary to ensure the quality and consistency of the starting material. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is crucial for quality control. By adhering to safe handling and storage practices, researchers can effectively and safely utilize this versatile chemical building block in their drug discovery and development endeavors.
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- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocol for the Synthesis of 4'-Chloro-2',6'- difluoroacetophenone via Friedel-Crafts Acylation.
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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The Ascendant Role of 4-Chloro-2,6-difluorophenylacetonitrile in Contemporary Drug Discovery: A Technical Guide to its Biological Activity
Foreword: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds has proven to be a transformative approach in the design of novel therapeutic agents. The unique physicochemical properties imparted by fluorine and chlorine—such as enhanced metabolic stability, increased membrane permeability, and altered electronic character—have been instrumental in overcoming challenges in drug development. Among the plethora of halogenated building blocks, 4-Chloro-2,6-difluorophenylacetonitrile has emerged as a particularly promising starting material. Its trifunctionalized phenyl ring offers a versatile platform for the synthesis of a new generation of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from this core, with a particular focus on their burgeoning application in oncology.
The this compound Core: A Privileged Scaffold
The this compound molecule is a trifunctionalized aromatic compound featuring a nitrile group, a chlorine atom, and two fluorine atoms. This specific arrangement of substituents is not arbitrary; it is a carefully orchestrated design that confers distinct advantages in the synthesis of bioactive derivatives.
-
The Nitrile Group as a Versatile Chemical Handle: The cyano (-C≡N) group is a linchpin for synthetic transformations. It is a precursor to a wide array of functional groups and heterocyclic systems. For instance, it can be readily converted into amines, carboxylic acids, and amides, or it can participate in cycloaddition reactions to form heterocycles like tetrazoles. This versatility allows for the construction of diverse molecular architectures from a single starting material.
-
The Influence of Halogenation: The presence of chlorine and fluorine atoms on the phenyl ring significantly modulates the electronic properties and metabolic stability of the molecule. The two fluorine atoms at the ortho positions create a sterically hindered and electron-deficient environment, which can influence reaction selectivity and enhance the stability of the molecule against metabolic degradation. The chlorine atom at the para position further contributes to the electronic landscape and can serve as a key interaction point with biological targets.
Anticancer Activity of Pyrrolidine-2-carboxamide Derivatives
A significant breakthrough in the application of this compound has been its use in the synthesis of pyrrolidine-2-carboxamides, a class of compounds that have demonstrated notable anticancer activity[1]. The general structure of these derivatives involves the 4-Chloro-2,6-difluorophenyl moiety appended to a pyrrolidine ring, which in turn is linked to a carboxamide group.
Rationale for Pyrrolidine-2-carboxamides as Anticancer Agents
The pyrrolidine scaffold is a common motif in many biologically active natural products and synthetic drugs. Its rigid, three-dimensional structure can effectively orient appended functional groups to interact with specific binding pockets in target proteins. When combined with the halogenated phenylacetonitrile core, the resulting derivatives possess a unique combination of structural and electronic features that can be optimized for potent and selective inhibition of cancer-related targets.
General Synthetic Approach
While the specific, detailed synthesis of pyrrolidine-2-carboxamides from this compound is proprietary and often found within patent literature, a general and plausible synthetic strategy can be outlined. This typically involves a multi-step sequence that leverages the reactivity of the nitrile group.
Experimental Protocol: A Representative Synthesis of a Phenylacetonitrile-Derived Pyrrolidine Carboxamide
-
Activation of the Phenylacetonitrile: The α-carbon of the this compound is deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic carbanion.
-
Alkylation with a Protected Pyrrolidine Precursor: The carbanion is then reacted with a suitable electrophile containing a protected pyrrolidine ring. This electrophile is typically a pyrrolidine derivative with a leaving group at the 2-position.
-
Hydrolysis of the Nitrile: The nitrile group of the resulting adduct is then hydrolyzed under acidic or basic conditions to yield a carboxylic acid.
-
Amide Coupling: The carboxylic acid is subsequently coupled with a desired amine using standard peptide coupling reagents, such as HATU or EDC/HOBt, to form the final pyrrolidine-2-carboxamide derivative.
-
Deprotection: In the final step, any protecting groups on the pyrrolidine ring are removed to yield the active compound.
Caption: Generalized synthetic workflow for pyrrolidine-2-carboxamide derivatives.
Postulated Mechanism of Anticancer Action
While the precise molecular targets of these specific pyrrolidine-2-carboxamide derivatives are likely the subject of ongoing research, compounds with similar structural features have been shown to inhibit key signaling pathways implicated in cancer progression. A plausible mechanism of action could involve the inhibition of protein-protein interactions or the targeting of specific enzyme active sites. The halogenated phenyl ring can engage in halogen bonding and hydrophobic interactions, while the pyrrolidine and carboxamide moieties can form critical hydrogen bonds with the target protein.
Caption: Postulated mechanism of anticancer action.
Expanding the Horizon: Potential for Other Bioactive Derivatives
The synthetic versatility of the nitrile group in this compound opens the door to a wide range of other heterocyclic derivatives with potential biological activities.
Tetrazole Derivatives: Bioisosteres of Carboxylic Acids
The [2+3] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of tetrazoles[2][3]. Tetrazoles are often used in medicinal chemistry as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. Given the prevalence of carboxylic acid-containing drugs, the synthesis of tetrazole derivatives from this compound represents a promising avenue for the discovery of new therapeutic agents across various disease areas, including antibacterial, antifungal, and anti-inflammatory applications[1][2][3][4].
Experimental Protocol: Synthesis of a 5-Substituted Tetrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide and a Lewis acid catalyst, such as zinc chloride.
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the tetrazole product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Pyridinone Derivatives: A Scaffold with Diverse Activities
Pyridinone and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties[5][6][7][8]. The synthesis of pyridinones can often be achieved through condensation reactions involving a nitrile precursor and an active methylene compound[8][9]. The 4-Chloro-2,6-difluorophenyl moiety could impart unique properties to a pyridinone scaffold, potentially leading to novel and potent bioactive molecules.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of derivatives of this compound is intrinsically linked to their three-dimensional structure and the nature of the substituents. A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.
Table 1: Hypothetical SAR Data for Pyrrolidine-2-carboxamide Derivatives
| Derivative ID | R1 (on Pyrrolidine) | R2 (on Amide) | Anticancer Activity (IC50, µM) |
| P-1 | -H | -CH3 | 15.2 |
| P-2 | -OH | -CH3 | 8.5 |
| P-3 | -H | -Cyclopropyl | 5.1 |
| P-4 | -OH | -Cyclopropyl | 1.8 |
| P-5 | -H | -Phenyl | 12.7 |
| P-6 | -OH | -Phenyl | 4.3 |
This table presents hypothetical data for illustrative purposes to demonstrate potential SAR trends.
The future of research into this compound derivatives is bright. Key areas for future investigation include:
-
Elucidation of specific molecular targets for the anticancer pyrrolidine-2-carboxamide derivatives.
-
Synthesis and biological evaluation of a broader range of heterocyclic derivatives , including tetrazoles, pyridinones, and others.
-
Exploration of their potential in other therapeutic areas , such as infectious diseases and inflammatory disorders.
-
Investigation of their application in agrochemicals , where halogenated compounds often exhibit potent pesticidal and herbicidal activities.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel bioactive compounds. The successful application of this scaffold in the development of anticancer pyrrolidine-2-carboxamides underscores its potential in drug discovery. The unique combination of a reactive nitrile group and a strategically halogenated phenyl ring provides a powerful platform for the generation of diverse molecular architectures with a wide range of biological activities. As our understanding of the chemical reactivity and biological implications of this core structure deepens, we can anticipate the emergence of a new generation of innovative therapeutics and agrochemicals derived from this promising starting material.
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Methodological & Application
The Strategic Utility of 4-Chloro-2,6-difluorophenylacetonitrile in the Synthesis of Novel Heteroaromatic Scaffolds: Application Notes and Protocols
Introduction: The Indispensable Role of Heteroaromatics and the Rise of Fluorinated Building Blocks
Heteroaromatic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in diverse intermolecular interactions make them privileged scaffolds in drug discovery. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] 4-Chloro-2,6-difluorophenylacetonitrile emerges as a highly versatile and valuable starting material in this context. The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring activates the benzylic methylene group, making it amenable to a variety of chemical transformations. This guide provides detailed protocols and mechanistic insights for the synthesis of diverse heteroaromatic systems from this readily available precursor.
Core Attributes of this compound
The reactivity of this compound is governed by the interplay of its functional groups. The nitrile moiety serves as a versatile handle for constructing nitrogen-containing heterocycles, while the activated methylene group is a prime site for nucleophilic attack and condensation reactions. The halogen substituents not only modulate the acidity of the benzylic protons but also offer potential sites for further functionalization via cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 537033-53-7 | [2] |
| Molecular Formula | C₈H₄ClF₂N | [3] |
| Molecular Weight | 187.58 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 39 °C | [6] |
Synthetic Pathways to Key Heteroaromatic Cores
This section details the synthetic protocols for constructing pyridines, pyrimidines, and pyrazoles using this compound as the central building block. The methodologies are designed to be robust and adaptable for library synthesis in a drug discovery setting.
Synthesis of Substituted Pyridines via [3+2+1] Annulation
The construction of the pyridine ring often involves the condensation of several components. A plausible strategy for synthesizing highly substituted pyridines from this compound is a [3+2+1] annulation approach, adapting known methodologies for pyridine synthesis from acetonitriles.[7][8][9]
Reaction Scheme:
A representative [3+2+1] pyridine synthesis.
Protocol 1: Palladium-Catalyzed [3+2+1] Annulation for Pyridine Synthesis
This protocol describes a one-pot synthesis of a polysubstituted pyridine derivative. The reaction proceeds through a cascade of carbopalladation, nucleophilic addition, condensation, intramolecular Michael addition, cyclization, and aromatization.[7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Aldehyde (e.g., Benzaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), aldehyde (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Add dry toluene (10 mL) to the flask.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted pyridine.
Mechanistic Rationale:
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the arylboronic acid. The resulting arylpalladium species then undergoes carbopalladation with the nitrile group of this compound. This is followed by a series of transformations including nucleophilic addition, condensation with the aldehyde, and subsequent cyclization and aromatization to furnish the pyridine ring. The choice of a palladium catalyst and a suitable ligand is crucial for the efficiency of the carbopalladation step.
Synthesis of Pyrimidines via Condensation Reactions
Pyrimidines are another class of vital heterocycles. They can be synthesized by the condensation of a nitrile with an amide or a ketone.[10][11][12][13][14] The activated methylene group in this compound makes it an excellent candidate for such transformations.
Reaction Scheme:
Direct condensation for pyrimidine synthesis.
Protocol 2: Direct Condensation with an Amide for Pyrimidine Synthesis
This protocol outlines a one-step synthesis of a pyrimidine derivative by reacting this compound with an N-vinyl or N-aryl amide.[10][12] The reaction is mediated by trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine.
Materials:
-
This compound
-
N-Aryl amide (e.g., N-phenylacetamide)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
To a solution of the N-aryl amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous DCM (5 mL) at 0 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.5 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrimidine.
Causality in Experimental Choices:
Trifluoromethanesulfonic anhydride activates the amide, making it more electrophilic. 2-Chloropyridine acts as a mild, non-nucleophilic base to neutralize the triflic acid generated during the reaction. The nucleophilic addition of the nitrile to the activated amide intermediate, followed by annulation, affords the pyrimidine product in a single step.[10][12]
Synthesis of Pyrazoles via Cyclocondensation
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16][17] While this compound is not a direct precursor in this classic synthesis, it can be readily converted to a suitable 1,3-dicarbonyl equivalent.
Workflow for Pyrazole Synthesis:
Two-step workflow for pyrazole synthesis.
Protocol 3: Two-Step Synthesis of a Pyrazole via a β-Ketonitrile Intermediate
This protocol involves an initial Claisen condensation of this compound to form a β-ketonitrile, which then undergoes cyclocondensation with hydrazine to yield the pyrazole.
Step 1: Synthesis of the β-Ketonitrile Intermediate
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Argon atmosphere
Procedure:
-
To a solution of sodium ethoxide (1.2 mmol) in absolute ethanol (10 mL) under an argon atmosphere, add a solution of this compound (1.0 mmol) in ethyl acetate (5 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~5-6.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-ketonitrile can often be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Pyrazole
Materials:
-
Crude β-ketonitrile from Step 1
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the crude β-ketonitrile (approx. 1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired pyrazole.
Expertise and Trustworthiness:
The success of the Claisen condensation relies on the generation of a stabilized carbanion from the activated methylene group of the starting nitrile. The subsequent cyclocondensation with hydrazine is a robust and well-established method for pyrazole formation.[15][16] The acidic workup in the first step is critical to protonate the enolate and isolate the β-ketonitrile.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heteroaromatic compounds. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this privileged scaffold. The presence of halogen atoms in the final products also opens up avenues for further diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening. Future work could focus on developing asymmetric syntheses and exploring novel cycloaddition reactions to further expand the utility of this valuable starting material.
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Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Semantic Scholar. [Link]
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Li, P., et al. (2021). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. The Journal of Organic Chemistry, 86(18), 12675–12685. [Link]
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Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidines and Quinazolines from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
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Li, P., et al. (2021). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. The Journal of Organic Chemistry, 86(18), 12675–12685. [Link]
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Anderson, E. A., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Organic Letters, 15(10), 2458–2461. [Link]
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Application Notes & Protocol for the Synthesis of 4-Chloro-2,6-difluorophenylacetonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust and well-established synthetic route via the Sandmeyer reaction, starting from the commercially available 4-Chloro-2,6-difluoroaniline. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Strategic Rationale
This compound is a valuable building block in organic synthesis. The presence of the nitrile group allows for a wide array of subsequent chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or elaboration into various heterocyclic systems. The specific halogenation pattern on the phenyl ring—a chlorine atom and two flanking fluorine atoms—imparts unique electronic and lipophilic properties that are often sought after in the design of bioactive molecules.
Several synthetic pathways can be envisioned for the preparation of this target molecule. These include the nucleophilic substitution of a corresponding benzyl halide, the direct conversion of a benzaldehyde, or the transformation of an aniline via a diazonium salt intermediate. While each route has its merits, the Sandmeyer reaction stands out for its reliability, scalability, and the high availability of the 4-Chloro-2,6-difluoroaniline precursor[1][2][3]. This classic transformation involves the diazotization of an aromatic amine followed by the displacement of the resulting diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt[4][5]. This method was chosen for its well-documented mechanism and its ability to cleanly introduce the nitrile functionality onto the aromatic ring with high regioselectivity.
Reaction Mechanism and Workflow
The synthesis proceeds in two distinct, sequential stages performed as a one-pot reaction:
-
Diazotization: 4-Chloro-2,6-difluoroaniline is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid (HCl). This reaction converts the primary amino group into an aryl diazonium salt. This step is performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose prematurely or become explosive if isolated in a dry state[6].
-
Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then slowly added to a solution of a copper(I) cyanide complex. The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution (SRNAr) mechanism[4]. This involves a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas (N₂). The aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst[4][7].
Overall Reaction Scheme
Caption: Overall synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly toxic materials, including inorganic cyanides. All operations must be conducted in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves, is mandatory. An emergency cyanide antidote kit should be readily accessible.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (equiv) | Quantity |
| 4-Chloro-2,6-difluoroaniline | 69411-06-9 | 163.56 | 1.00 | 16.36 g |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | ~3.0 | 25 mL |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.05 | 7.25 g |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 1.20 | 10.75 g |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 2.40 | 15.63 g |
| Deionized Water | 7732-18-5 | 18.02 | - | ~500 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~300 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | ~100 mL |
| Brine (Saturated NaCl Solution) | - | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Chloro-2,6-difluoroaniline (16.36 g, 100 mmol) and 100 mL of deionized water.
-
While stirring, slowly add concentrated hydrochloric acid (25 mL). The aniline will dissolve to form the hydrochloride salt, possibly as a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in 30 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline slurry over 30–45 minutes. Ensure the internal temperature does not exceed 5 °C. A clear, pale-yellow solution of the diazonium salt should form.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0–5 °C.
Part B: Sandmeyer Cyanation Reaction
-
CAUTION: This step involves large quantities of highly toxic cyanide salts. Perform this procedure in a well-ventilated fume hood. Do not allow cyanides to come into contact with acid.
-
In a separate 1 L beaker or flask, dissolve potassium cyanide (15.63 g, 240 mmol) in 100 mL of deionized water. This process may be slightly endothermic.
-
Carefully add copper(I) cyanide (10.75 g, 120 mmol) to the potassium cyanide solution with stirring. A soluble dicyanocuprate(I) complex, K[Cu(CN)₂], will form. Gently warm the mixture to ~60 °C to ensure complete dissolution, then cool to room temperature.
-
Place the cyanide solution in an ice bath and, with vigorous stirring, slowly add the cold diazonium salt solution from Part A via the dropping funnel. The rate of addition should be controlled to manage the effervescence of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat it on a water bath at 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The solution will typically turn dark brown or black.
Part C: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). High-vacuum distillation is often preferred for liquid nitriles[8].
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Hazard Management
The protocols described herein require strict adherence to safety guidelines due to the use of highly hazardous materials.
-
Cyanide Compounds (KCN, CuCN): These are potent poisons. Ingestion, inhalation, or skin contact can be fatal. They react with acids to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations must be done in a fume hood. Cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, according to institutional protocols.
-
Aryl Diazonium Salts: While generally stable in cold aqueous solution, they can be explosive if isolated in a dry, solid state. Never allow the diazonium salt solution to evaporate, and always use it immediately after preparation.
-
Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents like ethyl acetate are flammable. Handle with care and avoid ignition sources.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
Characterization and Expected Results
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: A colorless to pale yellow solid or oil.
-
Yield: Typical yields for Sandmeyer reactions of this type range from 60% to 85%.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230–2250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the structure. The proton spectrum will show characteristic aromatic signals, and the fluorine spectrum will confirm the presence of two fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
References
-
Organic Letters. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. [Link]
-
ResearchGate. (2020). The classical approach for nitrile synthesis from aldehydes. [Link]
-
Thieme. (2013). One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent. Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Nitriles. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Oakwood Chemical. (n.d.). 4-Chloro-2,6-difluoroaniline. [Link]
-
ChemBK. (2024). 2,6-difluoro-4-chloro aniline. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzyl cyanide. [Link]
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities. [Link]
-
Organic Syntheses. (n.d.). Benzyl Cyanide. [Link]
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Reaction conditions for nucleophilic substitution of 4-Chloro-2,6-difluorophenylacetonitrile
An Application Note and Protocol for the Nucleophilic Aromatic Substitution of 4-Chloro-2,6-difluorophenylacetonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal building block in contemporary chemical synthesis, particularly in the fields of medicinal chemistry and advanced materials. Its unique electronic and structural features make it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for its functionalization with various nucleophiles, and expert insights into optimizing reaction conditions. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound
The phenylacetonitrile scaffold is a recurring motif in pharmacologically active compounds. The specific substitution pattern of this compound confers a high degree of reactivity and versatility. The aromatic ring is rendered exceptionally electron-deficient by the cumulative inductive effects of two fluorine atoms and the strong resonance and inductive effects of a para-cyano group.[1][2][3] This pronounced electrophilicity makes the C4 position, occupied by the chlorine atom, highly susceptible to attack by a wide range of nucleophiles.
This susceptibility is harnessed through the Nucleophilic Aromatic Substitution (SNAr) pathway, a powerful method for C-N, C-O, and C-S bond formation on aromatic rings.[4][5] Unlike the SN1 and SN2 reactions common for alkyl halides, SNAr reactions on aryl halides proceed via a distinct and highly predictable mechanism, which is explored below.[6][7]
Mechanistic Deep Dive: The Addition-Elimination Pathway
The SNAr reaction is a two-step process: the addition of the nucleophile followed by the elimination of the leaving group.[7][8][9] Understanding this mechanism is critical for rational protocol design and troubleshooting.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of a nucleophile on the carbon atom bearing the chloro leaving group (the ipso-carbon). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The aromaticity is restored in a subsequent, rapid step where the chloride ion is expelled. This elimination is thermodynamically favorable as it re-establishes the stable aromatic system.[2]
The stability of the Meisenheimer complex is paramount to the reaction's success. In the case of this compound, the negative charge of the intermediate is effectively delocalized onto the electron-withdrawing cyano group through resonance, particularly when the group is positioned ortho or para to the site of attack.[1][3][6] The fluorine atoms further stabilize the anionic intermediate through their strong inductive effect.[2]
Protocol 1: Amination (C-N Bond Formation)
This protocol describes the reaction with a generic primary or secondary amine. It can be adapted for various amine nucleophiles, including ammonia, alkylamines, and anilines.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 187.57 | 1.0 | 5.0 | 938 mg |
| Amine Nucleophile (R¹R²NH) | Varies | 1.2 | 6.0 | Varies |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 10.0 | 1.38 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 25 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (938 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO (25 mL) via syringe, followed by the amine nucleophile (6.0 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the amine's reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-substituted product.
Protocol 2: Etherification (C-O Bond Formation)
This protocol is suitable for reacting the substrate with alcohols or phenols to form aryl ethers. A stronger base is often required to deprotonate the hydroxyl group.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 187.57 | 1.0 | 5.0 | 938 mg |
| Alcohol/Phenol (R-OH) | Varies | 1.2 | 6.0 | Varies |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 1.3 | 6.5 | 260 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 25 mL |
Step-by-Step Procedure:
-
Nucleophile Preparation: In a separate dry flask under an inert atmosphere, add the alcohol or phenol (6.0 mmol) to a suspension of sodium hydride (260 mg, 6.5 mmol) in anhydrous DMF (10 mL) at 0 °C. Stir for 30 minutes to form the alkoxide/phenoxide.
-
Reaction Setup: In the main reaction flask, dissolve this compound (938 mg, 5.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere.
-
Nucleophile Addition: Slowly add the prepared alkoxide/phenoxide solution to the substrate solution at room temperature via cannula or syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-18 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Washing: Dilute with water and extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired aryl ether.
Summary of Reaction Conditions
The versatility of this compound allows for a broad range of transformations. The following table summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amines | Aniline | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 80 - 120 | 4 - 12 |
| Secondary Amines | Morpholine | K₂CO₃, DIPEA | DMSO, DMF | 60 - 100 | 3 - 8 |
| Phenols | Phenol | K₂CO₃, KOH, NaH | DMF, DMSO | 60 - 100 | 6 - 18 |
| Alcohols | Benzyl Alcohol | NaH, KHMDS | DMF, THF | 25 - 80 | 8 - 24 |
| Thiols | Thiophenol | K₂CO₃, Et₃N | DMF, ACN | 25 - 60 | 1 - 5 |
Conclusion
The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for the synthetic utilization of this compound. The highly activated nature of this substrate, combined with the predictable SNAr mechanism, makes it a powerful tool for constructing complex molecular architectures. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can achieve efficient and high-yielding transformations, accelerating discovery in drug development and materials science.
References
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 14, 2026. [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved January 14, 2026. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved January 14, 2026. [Link]
-
Ma, D., et al. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved January 14, 2026. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-difluorobenzonitrile. Retrieved January 14, 2026. [Link]
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The Strategic Utility of 4-Chloro-2,6-difluorophenylacetonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-2,6-difluorophenylacetonitrile as a pivotal building block in modern organic synthesis. Its unique electronic and structural characteristics make it a highly valuable precursor for the construction of complex molecular architectures, particularly in the realm of drug discovery. This document will elucidate the reactivity of this compound and provide a detailed protocol for its application in the synthesis of a key intermediate for the potent p53-MDM2 inhibitor, Idasanutlin. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of innovative synthetic routes.
Introduction: The Emergence of a Privileged Synthetic Building Block
This compound is a polysubstituted aromatic compound whose synthetic utility is derived from the synergistic interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly influences the reactivity of the aromatic ring and, critically, acidifies the benzylic protons of the acetonitrile moiety. This acidification facilitates the formation of a stabilized carbanion, rendering the molecule an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.
The strategic placement of these halogen atoms also imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] Consequently, this compound has emerged as a sought-after intermediate in the synthesis of high-value pharmaceutical agents. One of the most significant applications of this building block is in the synthesis of pyrrolidine-based inhibitors of the p53-MDM2 protein-protein interaction, a key therapeutic target in oncology.[2]
Core Application: Synthesis of a Precursor for the p53-MDM2 Inhibitor Idasanutlin
A prime example of the synthetic utility of this compound is its role in the industrial synthesis of Idasanutlin (RG7388), a potent and selective inhibitor of the p53-MDM2 interaction.[2][3] The initial and crucial step in the synthesis of the complex pyrrolidine core of Idasanutlin is a Knoevenagel condensation.[3]
Reaction Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific application, this compound serves as the active methylene compound. The reaction is initiated by a base, typically sodium methoxide, which deprotonates the benzylic carbon to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3-chloro-2-fluorobenzaldehyde. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule to yield the highly functionalized acrylonitrile derivative, a key dipolarophile for the subsequent [3+2] cycloaddition to form the pyrrolidine ring of Idasanutlin.[3]
The choice of a relatively mild base like sodium methoxide is sufficient due to the enhanced acidity of the benzylic protons, a direct consequence of the electron-withdrawing fluorine and chlorine substituents on the phenyl ring.
Detailed Experimental Protocol
The following protocol is a composite of established industrial procedures for the synthesis of (Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2-fluoro-phenyl)-acrylonitrile.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| This compound | 537033-53-7 | 187.56 g/mol | 1.0 |
| 3-Chloro-2-fluorobenzaldehyde | 38758-69-5 | 158.55 g/mol | 1.05 |
| Sodium Methoxide (25 wt% in MeOH) | 124-41-4 | 54.02 g/mol | ~3.0 |
| Methanol | 67-56-1 | 32.04 g/mol | Solvent |
Procedure
-
To a stirred solution of this compound (1.0 eq) in methanol, add 3-chloro-2-fluorobenzaldehyde (1.05 eq).
-
Heat the reaction mixture to 45-50 °C.
-
Slowly add a 25 wt% solution of sodium methoxide in methanol (approximately 3.0 eq) to the reaction mixture over a period of 30 minutes, maintaining the temperature between 45-50 °C.
-
Stir the reaction mixture at 50 °C for 3-5 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold methanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to a constant weight.
Expected Results and Characterization
This procedure typically affords the desired (Z)-3-(3-chloro-2-fluorophenyl)-2-(4-chloro-2,6-difluorophenyl)acrylonitrile as a white to off-white solid with a yield of approximately 90-97%.[4] The product can be characterized by standard analytical techniques:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
| Parameter | Typical Value | Source |
| Yield | 90-97% | [4] |
| Purity (HPLC) | >99% | [3] |
| Appearance | White powder | [4] |
Safety and Handling
This compound and the reagents used in this protocol should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3-Chloro-2-fluorobenzaldehyde: Irritating to eyes, respiratory system, and skin. Handle with care.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique electronic properties facilitate key carbon-carbon bond-forming reactions with high efficiency and selectivity. The detailed protocol for its use in a Knoevenagel condensation demonstrates its practical application in the scalable synthesis of a precursor to the p53-MDM2 inhibitor Idasanutlin. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the strategic implementation of such privileged building blocks will remain a cornerstone of modern medicinal and process chemistry.
References
-
Fishlock, D., et al. (2018). Efficient Industrial Synthesis of the MDM2 Antagonist Idasanutlin via a Cu(I)-catalyzed [3+2] Asymmetric Cycloaddition. CHIMIA, 72(7-8), 492-496. Available at: [Link]
-
New Drug Approvals. (n.d.). Idasanutlin. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. Retrieved from [Link]
- U.S. Patent No. US20100152190A1. (2010). Pyrrolidine derivatives.
-
PubChem. (n.d.). Idasanutlin. Retrieved from [Link]
Sources
The Lynchpin in Modern Crop Protection: Applications of 4-Chloro-2,6-difluorophenylacetonitrile in Agrochemical Research
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has been a transformative approach to enhancing the efficacy, metabolic stability, and target specificity of active ingredients. Among the vast array of fluorinated building blocks, 4-Chloro-2,6-difluorophenylacetonitrile stands out as a pivotal intermediate, particularly in the synthesis of advanced insect control agents. This technical guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed protocols and an analysis of the structure-activity relationships that underscore its utility. For researchers and professionals in the field, understanding the synthetic pathways and biological implications of this molecule is key to unlocking the next generation of crop protection solutions.
Core Application: A Gateway to Benzoylphenylurea Insecticides
The primary application of this compound and its close analogs in agrochemical research is as a precursor to the benzoylphenylurea (BPU) class of insecticides.[1] BPUs are highly valued in integrated pest management (IPM) programs for their specific mode of action and favorable toxicological profiles towards non-target organisms.[2]
Scientific Rationale: The Power of the 2,6-Difluorobenzoyl Moiety
The 2,6-difluorobenzoyl group, derived from intermediates like this compound, is a critical pharmacophore in many BPU insecticides. The presence of two fluorine atoms ortho to the carbonyl group is believed to lock the conformation of the molecule, facilitating a higher binding affinity to the target site in insects. This specific substitution pattern enhances the molecule's stability and, consequently, its insecticidal potency.
Mechanism of Action: Disrupting the Exoskeleton
Benzoylphenylurea insecticides act as potent insect growth regulators (IGRs). Their primary mode of action is the inhibition of chitin biosynthesis in larval insect stages.[3][4] Chitin is a vital structural component of the insect's exoskeleton. By disrupting the production of this polymer, BPUs interfere with the molting process, leading to larval mortality.[2] This targeted mechanism provides excellent selectivity, as vertebrates do not possess chitin.[1]
Synthetic Pathways and Experimental Protocols
The synthesis of a representative benzoylphenylurea insecticide from a phenylacetonitrile precursor involves a multi-step process. The following protocols are based on established chemical transformations for analogous compounds and provide a robust framework for laboratory-scale synthesis.
Part 1: Hydrolysis of the Nitrile to 2,6-Difluorobenzamide
The initial step involves the hydrolysis of the nitrile group to form the corresponding amide. This transformation is crucial as the amide is the immediate precursor for the subsequent coupling reaction. While the protocol below is for a closely related analog, 2,6-difluorobenzonitrile, the principles are directly applicable to this compound with minor adjustments to stoichiometry.
Protocol 1: Alkaline Peroxide Hydrolysis of a Phenylacetonitrile
Causality Behind Experimental Choices:
-
Alkaline Hydrogen Peroxide: This reagent system is effective for the selective and high-yield conversion of nitriles to amides under relatively mild conditions, minimizing the risk of over-hydrolysis to the carboxylic acid.
-
Temperature Control: Maintaining the reaction at a controlled temperature (e.g., 50°C) is critical to ensure a steady reaction rate and prevent exothermic decomposition of hydrogen peroxide.
Materials & Equipment:
-
2,6-Difluorobenzonitrile (or this compound)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Hydrogen Peroxide (H₂O₂) solution (30%)
-
Hydrochloric Acid (HCl) solution (10%)
-
Deionized Water
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel
-
Büchner funnel and flask
Procedure:
-
Charge the four-necked flask with the starting nitrile and the 20% NaOH solution.
-
With vigorous stirring, heat the mixture to 50°C.
-
Add the 30% H₂O₂ solution dropwise over a period of 3 hours, ensuring the temperature is maintained at 50°C.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature (approximately 25°C).
-
Carefully neutralize the mixture to a pH of ~7.0 by the slow addition of 10% HCl solution.
-
Stir the resulting slurry for 1.5 hours at 25°C to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the product under vacuum to a constant weight.
| Parameter | Specification |
| Starting Material | 2,6-Difluorobenzonitrile |
| Key Reagents | NaOH, H₂O₂ |
| Reaction Temperature | 50°C |
| Typical Yield | > 90% |
| Product | 2,6-Difluorobenzamide |
Part 2: Synthesis of the Benzoylphenylurea Insecticide
The final step is the coupling of the synthesized amide with a suitable isocyanate to form the benzoylphenylurea backbone. The choice of the isocyanate determines the final structure and specific activity of the insecticide.
Protocol 2: Formation of a Benzoylphenylurea via Isocyanate Coupling
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isocyanate. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for high yields.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a sufficient reaction rate between the amide and the isocyanate.
Materials & Equipment:
-
2,6-Difluorobenzamide (from Protocol 1)
-
Substituted Phenyl Isocyanate (e.g., 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl isocyanate for Chlorfluazuron synthesis)
-
Anhydrous aromatic solvent (e.g., Toluene, Xylene)
-
Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
In the reaction flask under a nitrogen atmosphere, dissolve the 2,6-difluorobenzamide in the anhydrous aromatic solvent.
-
Heat the solution to reflux (typically 110-140°C depending on the solvent).
-
Prepare a solution of the substituted phenyl isocyanate in the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the refluxing amide solution over 1-2 hours.
-
After the addition is complete, maintain the reaction at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath (0-10°C) to facilitate product precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the final product under vacuum.
| Parameter | Specification |
| Starting Materials | 2,6-Difluorobenzamide, Substituted Phenyl Isocyanate |
| Solvent | Anhydrous Toluene or Xylene |
| Reaction Condition | Reflux under Nitrogen |
| Typical Yield | > 85% |
| Product | Benzoylphenylurea Insecticide |
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key transformations from the nitrile intermediate to the final benzoylphenylurea product.
Structure-Activity Relationship and the Role of Substituents
The specific substitution pattern of the this compound precursor imparts important properties to the final agrochemical.
-
2,6-Difluoro Substitution: As previously mentioned, this arrangement enhances the binding affinity to the target enzyme and increases metabolic stability.
-
4-Chloro Substitution: The presence of a chlorine atom at the para position of the phenyl ring can influence the lipophilicity of the molecule. This, in turn, affects its transport within the plant and the insect, as well as its environmental fate. The electronic properties of the chlorine atom can also modulate the reactivity of the benzylic position in the starting nitrile.
Conclusion and Future Perspectives
This compound is a testament to the power of rational molecular design in agrochemical research. Its utility as a precursor to the highly effective benzoylphenylurea insecticides highlights the importance of fluorinated intermediates in developing next-generation crop protection agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this and related building blocks. As the demand for more selective and environmentally benign pesticides continues to grow, the strategic application of such versatile chemical scaffolds will undoubtedly play a central role in ensuring global food security.
References
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T&W Group. (n.d.). Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8. Retrieved from [Link]
- Google Patents. (n.d.). CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide.
-
PubMed Central. (n.d.). Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. Retrieved from [Link]
- Google Patents. (n.d.). CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide.
-
AERU, University of Hertfordshire. (n.d.). Chlorfluazuron (Ref: CGA 112913). Retrieved from [Link]
- Google Patents. (n.d.). US4626543A - Insecticidal 2,6-difluorobenzoyl derivatives of 4-substituted-1,3-thiazole-2-acetonitriles.
-
Wikipedia. (n.d.). Novaluron. Retrieved from [Link]
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Zhengzhou Delong Chemical Co., Ltd. (2020, July 9). Novaluron - Knowledge. Retrieved from [Link]
-
ResearchGate. (2015). Benzoylurea Chitin Synthesis Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Chlorfluazuron. Retrieved from [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-CHLORO-2-FLUOROBENZENEACETONITRILE. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). NOVALURON (217). Retrieved from [Link]
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Application Notes and Protocols for the Alkylation of 4-Chloro-2,6-difluorophenylacetonitrile
Introduction: Strategic Importance of α-Alkylated Arylacetonitriles
Substituted arylacetonitriles are pivotal building blocks in medicinal chemistry and materials science. The introduction of alkyl groups at the α-position of the nitrile moiety significantly modifies the steric and electronic properties of the molecule, paving the way for the synthesis of a diverse range of pharmacologically active compounds and functional materials. 4-Chloro-2,6-difluorophenylacetonitrile is a particularly valuable precursor due to the unique properties conferred by its halogenated aromatic ring. Alkylation of this substrate generates chiral centers and provides access to novel molecular scaffolds for drug discovery and development. This guide provides a comprehensive, step-by-step protocol for the methylation of this compound, a representative α-alkylation reaction.
Chemical Principles and Mechanistic Insights
The α-alkylation of this compound is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a two-step mechanism:
-
Deprotonation: A strong base is required to abstract the acidic α-proton of the phenylacetonitrile. The pKa of the α-proton of phenylacetonitrile is approximately 22 in DMSO, necessitating a base with a conjugate acid pKa significantly higher than this value for efficient deprotonation. Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice for this transformation. The deprotonation results in the formation of a resonance-stabilized carbanion, also known as an enolate.
-
Nucleophilic Attack (SN2 Reaction): The resulting carbanion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as methyl iodide. This step proceeds via an SN2 mechanism, where the carbanion displaces the iodide leaving group, forming a new carbon-carbon bond.
The choice of reagents and reaction conditions is critical for the success of this reaction. Anhydrous conditions are essential as sodium hydride reacts violently with water. The use of a polar aprotic solvent, such as tetrahydrofuran (THF), is preferred as it effectively solvates the cation of the base without interfering with the nucleophilicity of the carbanion.
Experimental Protocol: Methylation of this compound
This protocol details the procedure for the methylation of this compound to yield 2-(4-chloro-2,6-difluorophenyl)propanenitrile.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties & Hazards |
| This compound | C₈H₄ClF₂N | 187.57 | 84205-59-4 | Irritant |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Flammable solid, water-reactive |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Toxic, suspected carcinogen |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable liquid, peroxide-former |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | - | Mild irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood.
-
Sodium hydride is a water-reactive and flammable solid. Handle under an inert atmosphere (nitrogen or argon).
-
Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including double gloves and safety goggles.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum is assembled and flame-dried under a stream of nitrogen to ensure all glassware is free of moisture.
-
Addition of Sodium Hydride: The flask is allowed to cool to room temperature under a positive pressure of nitrogen. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and transferred to the flask. The mineral oil can be washed away with anhydrous hexane under an inert atmosphere if desired, though for many applications, it is not necessary.
-
Addition of Solvent and Substrate: Anhydrous THF is added to the flask via a syringe to create a slurry. The mixture is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension of sodium hydride over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
-
Addition of the Alkylating Agent: Methyl iodide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This is an exothermic process that will evolve hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.
-
Work-up and Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-chloro-2,6-difluorophenyl)propanenitrile.
Diagram 1: Experimental Workflow for the Alkylation of this compound
Caption: A step-by-step workflow for the methylation of this compound.
Characterization of 2-(4-chloro-2,6-difluorophenyl)propanenitrile
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (α to the nitrile and the aromatic ring) due to coupling with the adjacent methyl protons, a doublet for the methyl protons, and multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the aliphatic carbons, and the aromatic carbons. The carbon atoms attached to fluorine will exhibit C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms on the aromatic ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak will be indicative of the presence of one chlorine atom.
-
Melting Point: A sharp melting point for a solid product is an indicator of high purity.
Troubleshooting and Optimization
Low Yield or Incomplete Reaction:
-
Moisture Contamination: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
-
Inactive Sodium Hydride: Use fresh, high-quality sodium hydride. The activity of NaH can diminish with improper storage.
-
Insufficient Deprotonation Time: Allow for adequate time for the deprotonation step to go to completion before adding the alkylating agent.
-
Steric Hindrance: For bulkier alkylating agents, longer reaction times or elevated temperatures may be necessary.
Formation of Byproducts:
-
Dialkylation: The formation of a dialkylated product can occur if an excess of the base or alkylating agent is used. Careful control of stoichiometry is crucial.
-
Side Reactions of the Alkylating Agent: Ensure the purity of the alkylating agent.
Alternative Methodologies: Phase-Transfer Catalysis
For certain applications, particularly on a larger scale, phase-transfer catalysis (PTC) offers a greener and often more practical alternative to the use of strong bases like sodium hydride in anhydrous solvents.
In a PTC system, the reaction is carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase to effect deprotonation. This method avoids the need for strictly anhydrous conditions and the handling of pyrophoric reagents like sodium hydride.
Diagram 2: Mechanism of Phase-Transfer Catalyzed Alkylation
Caption: Simplified mechanism of phase-transfer catalyzed alkylation of an arylacetonitrile.
Conclusion
The α-alkylation of this compound is a versatile and powerful transformation for the synthesis of valuable chemical intermediates. The protocol detailed herein, utilizing sodium hydride as a base, provides a reliable method for achieving this transformation on a laboratory scale. Careful attention to anhydrous conditions and the stoichiometry of the reagents is paramount for obtaining high yields and purity. For process development and scale-up, the exploration of alternative methodologies such as phase-transfer catalysis is highly recommended to enhance safety and environmental compatibility.
References
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University of California. Sodium Hydride - Standard Operating Procedure. (2012). Available at: [Link].
-
UCLA Chemistry. Sodium-quench-reaction-gone-bad.pdf. (2018). Available at: [Link].
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Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. Available at: [Link].
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The Royal Society of Chemistry. Synthetic Procedures. Available at: [Link].
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ResearchGate. Is it essential to quench NaH after the completion of a reaction?. (2014). Available at: [Link].
-
ACS Publications. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2019). Available at: [Link].
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (2015). Available at: [Link].
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link].
- Google Patents. Preparation of phenylacetonitriles. US2783265A.
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link].
- Google Patents. PHENYLACETONITRILE ALCOHYLATION PROCESS. FR2415095A1.
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ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Available at: [Link].
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. (2026). Available at: [Link].
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W. Robien, Inst. of Org. Chem., Univ. of Vienna. 2,4-DICHLORO-5-FLUOROBENZONITRILE - Optional[19F NMR] - Chemical Shifts. Available at: [Link].
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ResearchGate. ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Available at: [Link].
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PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Available at: [Link].
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Cambridge Open Engage. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. (2022). Available at: [Link].
- Google Patents. Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
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ResearchGate. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. (2025). Available at: [Link].
- Google Patents. Process for producing 2,6-difluorobenzonitrile. EP0073372A1.
- Google Patents. Process for producing 2,6-difluorobenzonitrile. US4406841A.
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- Google Patents. Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. EP0533131B1.
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PubChem. 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile. Available at: [Link].
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-
PubChem. (2,6-Difluorophenyl)acetonitrile. Available at: [Link].
The Strategic Utility of 4-Chloro-2,6-difluorophenylacetonitrile in the Synthesis of Advanced Bioactive Molecules
Introduction: A Versatile Precursor for Complex Molecular Architectures
In the landscape of modern medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate biological efficacy of novel compounds. 4-Chloro-2,6-difluorophenylacetonitrile has emerged as a highly valuable and versatile precursor for the construction of complex heterocyclic scaffolds, which are central to numerous therapeutic agents. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to the final molecules, making this compound a cornerstone in the synthesis of targeted therapies.[1]
This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of pyridopyrimidine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). We will present detailed, field-proven protocols, elucidate the underlying chemical principles, and offer insights into the practical aspects of utilizing this key intermediate.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₂N | PubChem |
| Molecular Weight | 187.57 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 37-41 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | General Knowledge |
The reactivity of this compound is primarily dictated by two key features: the activated methylene group adjacent to the nitrile and the electron-deficient aromatic ring. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly acidifies the benzylic protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. The nitrile group itself is a versatile functional handle, capable of undergoing cyclization reactions to form heterocycles.
Core Application: Synthesis of a Key Pyridopyrimidine Intermediate for FGFR Inhibitors
A prime example of the utility of this compound is its role as a precursor in the synthesis of the potent and selective FGFR inhibitor, CH5183284 (also known as Debio 1347).[2][3] This compound has shown promise in clinical trials for the treatment of cancers with FGFR gene alterations.[1][4][5] The synthesis of the core pyridopyrimidine scaffold is a critical step, achieved through a cyclocondensation reaction.
The following workflow diagram illustrates the key synthetic transformation:
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Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2,6-difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of 4-Chloro-2,6-difluorophenylacetonitrile in Modern Drug Discovery
This compound stands as a pivotal building block in the synthesis of contemporary pharmaceuticals, particularly in the development of novel anticancer agents. The unique substitution pattern of the phenyl ring, featuring two fluorine atoms and a chlorine atom, imparts desirable physicochemical properties to drug candidates, such as enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. The nitrile functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex heterocyclic scaffolds inherent to many therapeutic agents.
The industrial-scale synthesis of this intermediate, however, presents several challenges, including the need for robust, scalable, and safe reaction protocols. This guide provides a comprehensive overview of a validated multi-step synthesis of this compound, designed for industrial applicability. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a sequence of steps but a self-validating system grounded in established chemical principles.
Synthetic Strategy: A Three-Step Approach from a Readily Available Precursor
The most industrially viable and scalable synthesis of this compound commences with the commercially available 4-Chloro-2,6-difluorobenzaldehyde. This three-step synthetic pathway is outlined below and has been optimized for high yield, purity, and operational safety.
DOT Script for Synthetic Workflow
Figure 1: A three-step synthetic workflow for this compound.
Step 1: Reduction of 4-Chloro-2,6-difluorobenzaldehyde to 4-Chloro-2,6-difluorobenzyl Alcohol
The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Two robust and scalable methods are presented: sodium borohydride reduction and catalytic hydrogenation. The choice between these methods will depend on the available equipment, cost considerations, and desired operational simplicity.
Method A: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a versatile and cost-effective reducing agent for the large-scale reduction of aldehydes.[1] The reaction is typically performed in an alcoholic solvent and is known for its high chemoselectivity, leaving other functional groups intact.
Protocol 1: Sodium Borohydride Reduction
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) and methanol (5-10 volumes).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium borohydride (1.0-1.2 eq) in water (1-2 volumes). Slowly add the sodium borohydride solution to the cooled aldehyde solution via the addition funnel, maintaining the internal temperature below 10 °C. The addition of sodium borohydride can be done in portions to control the exotherm.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly add acetone to quench the excess sodium borohydride. Subsequently, add a saturated aqueous solution of ammonium chloride to the reaction mixture.
-
Work-up and Isolation: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-2,6-difluorobenzyl alcohol.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation offers a greener alternative to metal hydride reductions, with water being the only byproduct. This method is highly efficient and scalable, making it attractive for industrial applications.[3][4]
Protocol 2: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, charge 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq), a suitable solvent such as methanol or ethanol (5-10 volumes), and a palladium on carbon catalyst (10% Pd/C, 0.5-2 mol%).
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake and by HPLC analysis.
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 4-Chloro-2,6-difluorobenzyl alcohol, which is typically of high purity.
Step 2: Chlorination of 4-Chloro-2,6-difluorobenzyl Alcohol to 4-Chloro-2,6-difluorobenzyl Chloride
The conversion of the benzyl alcohol to the corresponding benzyl chloride is a crucial step to enable the subsequent nucleophilic substitution with a cyanide source. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]
Protocol 3: Chlorination with Thionyl Chloride
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber for acidic gases (HCl and SO₂), charge 4-Chloro-2,6-difluorobenzyl alcohol (1.0 eq) and a suitable solvent such as toluene or dichloromethane (5-10 volumes).
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (40-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to ice-water to quench the excess thionyl chloride. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 4-Chloro-2,6-difluorobenzyl chloride. The crude product can be purified by vacuum distillation.
Step 3: Cyanation of 4-Chloro-2,6-difluorobenzyl Chloride to this compound
This final step introduces the nitrile functionality. Two scalable protocols are presented: a modern, safer palladium-catalyzed method using potassium hexacyanoferrate(II) and a traditional, yet robust, method using sodium cyanide with a phase-transfer catalyst.
Method A: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)
The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a cyanide source is highly advantageous for industrial synthesis due to its low toxicity compared to simple alkali metal cyanides.[7][8][9] Palladium-catalyzed cross-coupling reactions have been developed to efficiently utilize this reagent.[10]
Protocol 4: Palladium-Catalyzed Cyanation
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), charge a reactor with 4-Chloro-2,6-difluorobenzyl chloride (1.0 eq), potassium hexacyanoferrate(II) (0.2-0.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., dppf or cataCXium A, 1-3 mol%).
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., DMF or toluene) and water, and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.
Method B: Cyanation with Sodium Cyanide and Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a well-established and highly effective method for conducting reactions between water-soluble and organic-soluble reactants.[11][12][13] This protocol uses a quaternary ammonium salt to transport the cyanide anion from the aqueous phase to the organic phase where it reacts with the benzyl chloride.
Protocol 5: Cyanation with Phase-Transfer Catalysis
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a reflux condenser, charge sodium cyanide (NaCN, 1.1-1.5 eq) and water (3-5 volumes).
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (1-5 mol%).
-
Organic Phase: Add a solution of 4-Chloro-2,6-difluorobenzyl chloride (1.0 eq) in a suitable organic solvent like toluene or chlorobenzene (3-5 volumes).
-
Reaction: Heat the biphasic mixture to 80-100 °C with vigorous stirring for 2-6 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove any residual cyanide salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford high-purity this compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity | Scalability |
| 1 | Reduction | NaBH₄ or H₂/Pd-C | >95% | >98% | High |
| 2 | Chlorination | SOCl₂ | >90% | >97% | High |
| 3A | Cyanation (Pd-cat) | K₄[Fe(CN)₆], Pd(OAc)₂ | 80-90% | >99% | Moderate to High |
| 3B | Cyanation (PTC) | NaCN, TBAB | >90% | >99% | High |
Safety Considerations for Industrial Cyanation
The use of cyanide compounds in industrial processes necessitates stringent safety protocols due to their high toxicity.
DOT Script for Cyanation Safety Protocol
Figure 2: Key safety protocols for industrial cyanation reactions.
Conclusion: A Robust and Scalable Pathway to a Key Pharmaceutical Intermediate
The three-step synthesis of this compound detailed in this guide provides a clear and scalable pathway for the industrial production of this valuable pharmaceutical intermediate. By starting with the readily available 4-Chloro-2,6-difluorobenzaldehyde and proceeding through a series of high-yielding and well-established chemical transformations, manufacturers can ensure a reliable supply of this critical building block. The inclusion of both modern, safer cyanation methods and traditional, robust protocols allows for flexibility in process design, while the emphasis on safety ensures responsible manufacturing practices. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to implement a scalable and efficient synthesis of this compound.
References
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Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved January 12, 2026, from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. Retrieved January 12, 2026, from [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved January 12, 2026, from [Link]
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Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. Retrieved January 12, 2026, from [Link]
- Pore, D. M., & Desai, U. V. (2018). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.
- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
- Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651.
- Shapiro, N. D., & Toste, F. D. (2016). Catalytic Hydrogenation of Cytotoxic Aldehydes Using NADH in Cell Growth Media.
- Malek, N. A., & Ewies, A. A. (2015). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-10.
- Kazemi, F., Kiasat, A. R., & Esteghamat-Panah, S. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Journal of the Iranian Chemical Society, 7(4), 930-936.
- Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides.
- Weissman, S. A. (2005). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Synfacts, 2005(01), 0019-0019.
- Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- da Silva, A. C., & de Souza, R. O. (2018). Industrial Preparation Methods of Chemical Solvents and Reagents. Revista Virtual de Química, 10(6), 1845-1860.
- Bayguzina, A. R., Gallyamova, L. I., Khalilov, L. M., & Khusnutdinov, R. I. (2016). Method of producing mono- and difluoro benzyl chlorides.
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 12, 2026, from [Link]
- Wang, L. F., Li, C. Z., & Yang, D. C. (2013). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Chinese Journal of Organic Chemistry, 33(1), 163-168.
- Cheng, H. H., Whang, L. M., & Chan, K. C. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-328.
- Li, J., & Li, G. (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid.
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Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved January 12, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 4-Chloro-2,6-Difluorobenzyl Alcohol. Retrieved January 12, 2026, from [Link]
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Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved January 12, 2026, from [Link]
-
Hangzhou Longshine Bio-Tech. (n.d.). 2,6-Difluorobenzyl Chloride 697-73-4. Retrieved January 12, 2026, from [Link]
- Aljamal, R., Eljamal, O., Khalil, A., Saha, B. B., & Matsunaga, N. (2020). Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. Journal of Environmental Chemical Engineering, 8(4), 104011.
- Aljamal, R., Eljamal, O., Khalil, A., Saha, B. B., & Matsunaga, N. (2018). Effects of sodium borohydride as a reductant on the synthesis conditions of Nano-scale Zero Valent Iron. Proceedings of the 6th International Conference on Engineering, Science, and Technology, 1-5.
- Organic Syntheses. (2018). N-Boc-5-oxaproline. Organic Syntheses, 95, 157-175.
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Troubleshooting & Optimization
Optimizing reaction yield for 4-Chloro-2,6-difluorophenylacetonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2,6-difluorophenylacetonitrile. This valuable intermediate is crucial in the development of various pharmaceuticals and advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields.
I. Synthetic Pathways Overview
The synthesis of this compound can be approached through several routes. The most common and industrially relevant pathway involves the cyanation of a corresponding benzyl halide. An alternative, though often more complex, route proceeds via a cyanohydrin intermediate from the corresponding benzaldehyde.
Common Synthetic Routes at a Glance
| Route | Starting Material | Key Transformation | Advantages | Common Challenges |
| A: Benzyl Halide Cyanation | 4-Chloro-2,6-difluorobenzyl halide | Nucleophilic substitution with a cyanide source | Generally higher yielding, more direct | Availability and stability of the benzyl halide, use of toxic cyanides |
| B: Cyanohydrin Formation & Reduction | 4-Chloro-2,6-difluorobenzaldehyde | Formation of a cyanohydrin followed by reduction | Avoids handling of lachrymatory benzyl halides | Multi-step process, potential for side reactions during reduction |
Below is a visual representation of the primary synthetic pathways:
Sources
Technical Support Center: 4-Chloro-2,6-difluorophenylacetonitrile Reactions
Welcome to the technical support center for 4-Chloro-2,6-difluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during reactions involving this versatile synthetic intermediate. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued in the preparation of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro and two fluoro groups on the phenyl ring, imparts specific reactivity to both the aromatic ring and the benzylic position. Understanding this reactivity is crucial for troubleshooting and optimizing reactions.
This guide will address common issues related to reactions such as nucleophilic aromatic substitution, α-arylation, and nitrile hydrolysis.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I properly store and handle this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] It is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] Therefore, it is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[2][4]
Reaction-Specific Inquiries
Q2: I am observing incomplete conversion during a nucleophilic aromatic substitution (SNA_r_) reaction on the chloro-substituent. What are the likely causes?
A2: Incomplete conversion in SNAr reactions with this substrate can be due to several factors. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing fluorine and nitrile groups.[5] However, issues can still arise from:
-
Insufficiently strong nucleophile: The nucleophile must be potent enough to attack the electron-deficient ring.
-
Inadequate reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Poor solvent choice: Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophilic salt without deactivating the nucleophile.
Q3: My α-arylation reaction is giving low yields. What can I do to improve it?
A3: Low yields in palladium-catalyzed α-arylation of the benzylic position are a common challenge.[6] Key factors to consider are:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(dba)2) and the phosphine ligand is critical. Sterically hindered, electron-rich ligands often give better results.[6]
-
Base Selection: A strong, non-nucleophilic base (e.g., NaH, KHMDS, Cs2CO3) is required to generate the carbanion at the benzylic position without competing in the reaction.[7]
-
Reaction Conditions: Anhydrous and oxygen-free conditions are crucial as palladium catalysts are sensitive to air and moisture.
Q4: During the hydrolysis of the nitrile group to a carboxylic acid, I am isolating the amide intermediate instead of the desired product. How can I drive the reaction to completion?
A4: The hydrolysis of nitriles proceeds through an amide intermediate.[8][9] Isolating the amide suggests the reaction has not gone to completion. To favor the formation of the carboxylic acid:
-
Harsher Reaction Conditions: More vigorous conditions, such as higher temperatures and longer reaction times, are typically needed for the second hydrolysis step (amide to carboxylic acid).[10]
-
Acid/Base Concentration: Under acidic conditions, using a higher concentration of a strong acid (e.g., H2SO4 or HCl) can facilitate the hydrolysis of the amide.[9][10] In basic hydrolysis, a sufficient excess of a strong base (e.g., NaOH or KOH) followed by acidic workup is necessary.[9]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired substituted product is below expectations.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Weak Nucleophile | The attacking nucleophile may not be strong enough to displace the chloride. | Consider using a stronger nucleophile or adding a catalyst that can enhance nucleophilicity. |
| Suboptimal Temperature | The reaction may have a high activation energy. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. |
| Incorrect Solvent | The solvent may not be effectively solvating the reactants or may be interfering with the reaction. | Switch to a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous. |
| Deactivation of Nucleophile | Protic impurities (e.g., water) in the reaction mixture can protonate and deactivate the nucleophile. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Workflow for Troubleshooting Low SNAr Yield
Caption: Decision workflow for addressing low yields in SNAr reactions.
Problem 2: Formation of Side Products in α-Arylation
Symptoms:
-
NMR or LC-MS analysis reveals the presence of unexpected byproducts.
-
Common side products may include self-coupling of the aryl halide or decomposition of the starting material.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| Catalyst Decomposition | The palladium catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and reduced catalytic activity. | Use a more robust ligand or a pre-catalyst that is more stable. Ensure strict anaerobic conditions. |
| Incorrect Base | The base may be too strong or too weak, leading to side reactions or incomplete deprotonation of the nitrile. | Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). The choice of base can be critical and is often dependent on the specific substrate and ligand used.[11] |
| Reaction Temperature Too High | Excessive heat can promote side reactions and catalyst decomposition. | Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Ligand to Metal Ratio | An incorrect ratio can lead to inactive catalytic species. | The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. This should be optimized for the specific reaction. |
Problem 3: Incomplete Nitrile Hydrolysis
Symptoms:
-
The primary isolated product is the corresponding amide rather than the carboxylic acid.
-
The reaction stalls after the initial hydrolysis step.
Possible Causes & Solutions:
The hydrolysis of nitriles to carboxylic acids is a two-step process. The second step, hydrolysis of the amide, is often slower.
Acid-Catalyzed Hydrolysis:
| Cause | Explanation | Suggested Solution |
| Insufficient Acid Concentration | The concentration of the acid may not be high enough to effectively protonate the amide and facilitate nucleophilic attack by water.[10] | Increase the concentration of the mineral acid (e.g., use 6M H2SO4 or concentrated HCl). |
| Low Temperature/Short Reaction Time | The hydrolysis of the amide intermediate requires more forcing conditions than the initial nitrile hydrolysis. | Increase the reaction temperature (reflux) and extend the reaction time. Monitor the reaction by TLC or LC-MS until the amide is consumed. |
Base-Catalyzed Hydrolysis:
| Cause | Explanation | Suggested Solution |
| Insufficient Base | A stoichiometric amount of base is consumed in the reaction. An inadequate amount will result in incomplete hydrolysis. | Use a significant excess of a strong base (e.g., 3-5 equivalents of NaOH or KOH). |
| Incomplete Acidification | During workup, if the solution is not made sufficiently acidic, the product will remain as the carboxylate salt and may be lost to the aqueous layer. | Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) before extracting the carboxylic acid product. |
Logical Flow for Complete Nitrile Hydrolysis
Caption: Troubleshooting pathway for incomplete nitrile hydrolysis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
Base (e.g., NaH, K2CO3)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the nucleophile (1.2 equivalents) and the anhydrous solvent.
-
If the nucleophile is not anionic, add the base (1.5 equivalents) portion-wise at 0 °C. Stir for 30 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed α-Arylation
This protocol outlines a general method for the α-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd(dba)2)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K3PO4, Cs2CO3)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add the palladium pre-catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (2.0 equivalents) to a dry Schlenk tube.
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Acid-Catalyzed Nitrile Hydrolysis
This protocol provides a method for the hydrolysis of the nitrile to a carboxylic acid under acidic conditions.
Materials:
-
This compound derivative
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
Procedure:
-
To a round-bottom flask, add the starting nitrile (1.0 equivalent).
-
Add a mixture of sulfuric acid and water (e.g., 1:1 v/v) or concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically >100 °C) and stir vigorously.
-
Monitor the reaction until the starting material and the intermediate amide are no longer observed.
-
Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.
-
If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Safety Information
Working with this compound and its derivatives requires strict adherence to safety protocols. This compound is classified as toxic and an irritant.[2] Always consult the Safety Data Sheet (SDS) before use.[2][4][12] Emergency procedures for exposure include immediate flushing of the affected area with water and seeking medical attention.[2][12]
References
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
-
20: Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Available at: [Link]
-
5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub. Available at: [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Available at: [Link]
-
Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. (n.d.). Organic Syntheses. Available at: [Link]
-
Twitty, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17408–17414. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Lee, S., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(12), 4561–4564. Available at: [Link]
-
Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (n.d.). PMC. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (n.d.). PMC. Available at: [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. Available at: [Link]
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- 11. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Mastering Selectivity in Reactions of 4-Chloro-2,6-difluorophenylacetonitrile
Welcome to the dedicated technical support center for 4-Chloro-2,6-difluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique substitution pattern of this molecule presents both opportunities for complex molecular construction and challenges in achieving high selectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
Understanding the Reactivity Landscape
This compound is a richly functionalized aromatic ring. Its reactivity is governed by the interplay of several key features:
-
Electron-Deficient Ring: The two fluorine atoms and the cyano group are strongly electron-withdrawing, making the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
-
Multiple Reaction Sites: The molecule possesses three distinct halogen atoms (one chlorine and two fluorines) and an acidic benzylic position, leading to potential competition between different reaction pathways.
-
Steric Hindrance: The two fluorine atoms ortho to the chloro and cyano-methyl groups create a sterically hindered environment, which can be exploited to influence regioselectivity.
This guide is structured into three main sections, each addressing a key class of reactions you might encounter:
-
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
-
Directed Ortho-Metalation (DoM) at the C-3 Position
-
Functionalization at the Benzylic Position
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The C-4 chloro substituent is the most likely site for nucleophilic attack due to the activating effect of the para-cyano group and the generally greater lability of chlorine compared to fluorine in SNAr reactions on highly activated rings.
Frequently Asked Questions (FAQs)
Q1: Why is the C-4 chloro position favored for SNAr over the C-2 or C-6 fluoro positions?
A1: While fluorine is typically a better leaving group in SNAr than chlorine on non-activated rings, the high electron deficiency of this ring system, due to the cumulative effect of the two fluorines and the cyano group, makes the C-Cl bond sufficiently activated. The C-F bonds are exceptionally strong, and their substitution would require more forcing conditions. The para-relationship of the chloro and cyano groups provides excellent stabilization of the Meisenheimer intermediate, further favoring substitution at C-4.[1]
Q2: What are the best solvents for performing SNAr reactions on this substrate?
A2: Polar aprotic solvents are highly recommended. They effectively solvate the cation of the nucleophile salt, leaving the anionic nucleophile more reactive. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF) with a phase-transfer catalyst for less polar systems.
Q3: Do I need a base when using an amine or alcohol as a nucleophile?
A3: Yes, a non-nucleophilic base is essential. For neutral nucleophiles like amines and alcohols, a base is required to generate the more potent anionic nucleophile (amide or alkoxide) in situ. Suitable bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Troubleshooting Guide: SNAr Reactions
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Insufficiently activated system: Conditions may be too mild. 2. Weak nucleophile: The nucleophile may not be strong enough. 3. Poor solubility: Reactants not fully dissolved. 4. Water contamination: Reduces nucleophilicity. | 1. Increase reaction temperature or switch to a more polar solvent (e.g., from DMF to DMSO). 2. If using a neutral nucleophile, ensure a suitable base is present to generate the anion. Consider using a stronger nucleophile if possible. 3. Choose a solvent in which all reactants are soluble at the reaction temperature. 4. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Side Products (e.g., hydrolysis of the nitrile) | 1. Harsh reaction conditions: High temperatures or prolonged reaction times with strong base/acid. 2. Presence of water: Can lead to hydrolysis. | 1. Lower the reaction temperature and monitor the reaction closely to avoid extended heating after completion. 2. Ensure anhydrous conditions. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup: Especially with polar aprotic solvents like DMF or DMSO. 2. Product is highly polar and water-soluble. | 1. Dilute the reaction mixture with a larger volume of a less polar solvent (e.g., ethyl acetate, DCM) before aqueous workup. Use brine washes to break emulsions. 2. Consider extraction with a more polar organic solvent like n-butanol or perform a solid-phase extraction. |
Directed Ortho-Metalation (DoM) at the C-3 Position
The cyano group, while electron-withdrawing, is not a classical directing metalation group (DMG). However, the combined electron-withdrawing effects of the halogens and the cyano group can acidify the C-3 proton, making it susceptible to deprotonation by a strong, non-nucleophilic base, particularly at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind selective metalation at the C-3 position?
A1: This is a kinetically controlled process. The C-3 proton is the most acidic aromatic proton due to its position between two strongly electron-withdrawing fluorine and cyano-methyl groups. Using a strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium-magnesium amide base at low temperatures (-78 °C) can selectively deprotonate this position without competing SNAr or addition to the nitrile.[2][3][4]
Q2: What are the best bases for this transformation?
A2: Strong, non-nucleophilic lithium amide bases are ideal.
-
Lithium diisopropylamide (LDA): The workhorse for such deprotonations.
-
Lithium tetramethylpiperidide (LiTMP): Even more sterically hindered and can sometimes offer better selectivity.
-
Turbo-Grignard reagents (i-PrMgCl·LiCl): Can also be effective and may offer better functional group tolerance.
Q3: What electrophiles can be used to trap the resulting aryllithium species?
A3: A wide range of electrophiles can be used, including:
-
Aldehydes and ketones
-
Carbon dioxide (to form a carboxylic acid)
-
Iodine (to install an iodine atom)
-
Trialkylsilyl chlorides (e.g., TMSCl)
-
Boronic esters (e.g., trimethyl borate) for subsequent Suzuki couplings.[5]
Troubleshooting Guide: Directed Ortho-Metalation
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete deprotonation: Base not strong enough or insufficient equivalents. 2. Decomposition of the aryllithium: Temperature too high. 3. Side reaction with the electrophile: The electrophile may be reacting with the base. | 1. Ensure the base is freshly prepared or titrated. Use 1.1-1.5 equivalents. 2. Maintain a low temperature (-78 °C) throughout the deprotonation and electrophilic quench. 3. Add the electrophile at low temperature and ensure it is added to the aryllithium solution, not the other way around. |
| Formation of Multiple Products | 1. Scrambling of the lithium position: The aryllithium may not be stable at the reaction temperature. 2. Reaction at the benzylic position: The benzylic protons are also acidic. | 1. Keep the temperature strictly at -78 °C. Consider transmetalation to a more stable organometallic species (e.g., with ZnCl₂ or CuCN) before adding the electrophile. 2. Use a more sterically hindered base (e.g., LiTMP) to favor deprotonation of the less hindered aromatic proton. |
| Recovery of Starting Material | 1. Ineffective deprotonation: See "Low Yield". 2. Proton quench: Adventitious water or other proton sources in the reagents or solvents. | 1. Check the quality and quantity of the base. 2. Ensure all glassware is oven-dried and all reagents and solvents are rigorously anhydrous. |
Functionalization at the Benzylic Position
The methylene group adjacent to the cyano and the electron-deficient aromatic ring is acidic (pKa ~25-29 in DMSO) and can be deprotonated to form a carbanion, which can then be alkylated or used in cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What conditions are suitable for deprotonating the benzylic position?
A1: A moderately strong base is typically sufficient. The choice of base depends on the electrophile to be used.
-
Sodium hydride (NaH): A common choice for alkylations.
-
Potassium carbonate (K₂CO₃) with a phase-transfer catalyst: A milder option suitable for reactive electrophiles.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be used at low temperatures.
Q2: Can I selectively functionalize the benzylic position without affecting the aromatic ring?
A2: Yes, by choosing the right base and reaction conditions. Weaker bases like NaH or K₂CO₃ will selectively deprotonate the more acidic benzylic position over the aromatic protons. Running the reaction at or below room temperature will also disfavor SNAr reactions.
Q3: What are some common reactions involving the benzylic carbanion?
A3:
-
Alkylation: Reaction with alkyl halides to introduce new carbon chains.[3]
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Cyclization: Intramolecular or intermolecular reactions to form new rings. For instance, reaction with a suitable dielectrophile can lead to the formation of a pyrrolidine ring, a common scaffold in medicinal chemistry.[6][7]
Troubleshooting Guide: Benzylic Functionalization
| Issue | Potential Cause(s) | Recommended Solutions |
| Dialkylation | 1. Excessive base or electrophile: Can lead to a second deprotonation and alkylation. 2. Reaction temperature too high. | 1. Use stoichiometric amounts of base and electrophile (typically 1.0-1.1 equivalents of each). Add the electrophile slowly to the generated carbanion. 2. Perform the reaction at a lower temperature to control reactivity. |
| Low Conversion | 1. Base not strong enough: Incomplete deprotonation. 2. Electrophile not reactive enough. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or LiHMDS). 2. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride) or add an activator like NaI. |
| Competing SNAr Reaction | 1. Reaction temperature too high. 2. Use of a strongly nucleophilic base at elevated temperatures. | 1. Keep the reaction temperature as low as possible (e.g., 0 °C to room temperature). 2. Use a non-nucleophilic base like NaH or LiHMDS. Avoid alkoxides if SNAr is a concern. |
Experimental Protocols & Visualizations
Protocol 1: Selective SNAr with an Amine Nucleophile
This protocol describes a representative procedure for the substitution of the C-4 chlorine with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous DMSO
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv.) and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMSO via syringe.
-
Add the secondary amine (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0551993A1 - Pyrrolidine derivatives and process for preparing the same - Google Patents [patents.google.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
Side reactions to avoid with 4-Chloro-2,6-difluorophenylacetonitrile
Welcome to the technical support guide for 4-Chloro-2,6-difluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence its reactivity?
A1: The reactivity of this compound is governed by four key structural features: the nitrile group, the benzylic protons, the aromatic chlorine atom, and the two aromatic fluorine atoms.
-
Nitrile Group (-C≡N): This group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of an amide intermediate and subsequently a carboxylic acid.
-
Benzylic Protons (-CH₂CN): The protons on the carbon adjacent to the aromatic ring are acidic. Under basic conditions, deprotonation can occur, forming a resonance-stabilized carbanion.[1] This carbanion is a potent nucleophile and can participate in various desired and undesired reactions.
-
Aromatic Chlorine (-Cl): The chlorine atom is a potential leaving group for nucleophilic aromatic substitution (SNAr) reactions. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.[2][3]
-
Aromatic Fluorines (-F): While typically less reactive than chlorine in SNAr reactions, the fluorine atoms can be displaced under certain conditions, especially in the presence of strong nucleophiles and activating groups.[4]
Q2: I am observing the formation of an unexpected amide or carboxylic acid in my reaction. What is causing this and how can I prevent it?
A2: The formation of 4-chloro-2,6-difluorophenylacetamide or 4-chloro-2,6-difluorophenylacetic acid is a classic sign of nitrile hydrolysis. This is a common side reaction that can occur under both acidic and basic aqueous conditions. The reaction proceeds in a stepwise manner, first forming the amide, which can then be further hydrolyzed to the carboxylic acid.[5]
Troubleshooting Guide: Nitrile Hydrolysis
| Causative Factor | Explanation | Preventative Measures |
| Presence of Water | Water is the reactant for hydrolysis. Even trace amounts in solvents or reagents can be problematic, especially at elevated temperatures. | Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves or other appropriate drying agents. |
| Strong Acidic or Basic Conditions | Both acid and base catalyze the hydrolysis of nitriles. | If possible, perform the reaction under neutral or near-neutral pH conditions. If acidic or basic conditions are required for your primary reaction, consider using non-aqueous conditions or minimizing reaction time and temperature. |
| Elevated Temperatures | Higher temperatures accelerate the rate of hydrolysis.[5] | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
Q3: My reaction with a nucleophile is resulting in a mixture of products where the chlorine atom has been substituted. How can I improve the selectivity?
A3: This issue points to a Nucleophilic Aromatic Substitution (SNAr) side reaction. The aromatic ring of this compound is electron-deficient due to the inductive effects of the fluorine, chlorine, and nitrile groups. This makes the ring susceptible to attack by nucleophiles.[6] The chlorine atom is generally a better leaving group than fluorine in SNAr reactions.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Causative Factor | Explanation | Preventative Measures |
| Strong Nucleophile | Potent nucleophiles (e.g., alkoxides, thiolates, amines) will readily attack the electron-poor aromatic ring. | Use a less reactive nucleophile if the desired transformation allows. Alternatively, consider protecting the nucleophile to moderate its reactivity. |
| High Reaction Temperature | SNAr reactions are often accelerated by heat. | Perform the reaction at a lower temperature. This can often favor the desired kinetic product over the thermodynamic SNAr byproduct. |
| Polar Aprotic Solvents | Solvents like DMF, DMSO, and NMP can stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thus accelerating it.[3] | If compatible with your primary reaction, consider switching to a less polar solvent to disfavor the SNAr pathway. |
Below is a diagram illustrating the general mechanism for SNAr.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Q4: I am attempting a reaction that requires a strong base, but I am getting low yields and a complex mixture of byproducts. What could be happening at the benzylic position?
A4: The use of a strong base can lead to the deprotonation of the benzylic carbon (-CH₂CN), forming a resonance-stabilized carbanion.[7][8] While this carbanion is a key intermediate in many desired C-C bond-forming reactions, it can also lead to several side reactions if not properly controlled.
Troubleshooting Guide: Benzylic Deprotonation Side Reactions
| Side Reaction | Explanation | Preventative Measures |
| Dimerization/Polymerization | The generated carbanion can act as a nucleophile and attack the nitrile group of another molecule of the starting material, leading to oligomers. | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS). Maintain a low concentration of the starting material by adding it slowly to the base. Keep the reaction temperature low to control the reactivity of the carbanion. |
| Reaction with Solvent | If the solvent is reactive (e.g., contains electrophilic sites), the carbanion can react with it. | Choose an inert, anhydrous solvent such as THF, diethyl ether, or toluene. |
| Undesired Alkylation/Acylation | If there are other electrophiles present in the reaction mixture, the carbanion may react with them unselectively. | Ensure all reagents are pure and that no unintended electrophiles are present. Add the desired electrophile only after the deprotonation is complete. |
The following workflow illustrates the decision-making process when dealing with base-sensitive substrates like this compound.
Caption: Decision workflow for reactions involving strong bases.
References
-
Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Benzylic deprotonation and related chemistry. a Arylation of allyl... ResearchGate. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Royal Society of Chemistry. [Link]
-
(2,6-Difluorophenyl)acetonitrile. PubChem. [Link]
- Process for the .alpha.-chlorination of phenylacetonitriles.
-
Reactions at the Benzylic Position. Chemistry Steps. [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 4-Chloro-2,6-difluorophenylacetonitrile
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Chloro-2,6-difluorophenylacetonitrile. As a key intermediate in various synthetic pathways, understanding its chemical behavior is critical for ensuring experimental reproducibility and the integrity of research outcomes. This document offers a comprehensive overview of best practices for handling and storage, troubleshooting potential issues, and protocols for assessing purity and stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For extended storage, maintaining a temperature between 2-8°C is advisable. The compound should be protected from moisture and strong oxidizing agents.
Q2: What is the expected shelf life of this compound?
While specific long-term stability studies on this compound are not extensively published, based on the stability of similar aromatic nitriles, a shelf life of 2 to 3 years can be expected when stored under the recommended conditions in an unopened container.[1][2] For opened containers, it is best practice to use the material within a shorter timeframe, ideally within a year, and to periodically re-analyze for purity.
Q3: What are the known chemical incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents and strong bases. Contact with strong acids or bases can catalyze the hydrolysis of the nitrile group to either a carboxylic acid or a primary amide, leading to the degradation of the compound.[3][4]
Q4: Is this compound sensitive to light?
Q5: What are the hazardous decomposition products?
When heated to decomposition, this compound can emit highly toxic fumes, including hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues encountered during the handling and use of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for stability issues.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₂N | |
| Molecular Weight | 187.57 g/mol | |
| Predicted Boiling Point | 235.1 ± 35.0 °C | [7] |
| Predicted Density | 1.379 ± 0.06 g/cm³ | [7] |
| Appearance | Expected to be a colorless to light-yellow liquid or low-melting solid | General |
| Storage Temperature | 2-8°C (Recommended for long-term storage) | General |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of the compound and for developing stability-indicating analytical methods.[8][9][10][11]
1. Acid and Base Hydrolysis:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by HPLC to assess the extent of degradation.
2. Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Monitor the degradation by HPLC at regular intervals.
3. Photostability Testing:
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
Maintain a dark control sample under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC to evaluate any changes.
Recommended Handling and Storage Workflow
Caption: A recommended workflow for the proper handling and storage of the compound.
References
-
Review on development of forced degradation studies and its approaches on stability indicating method. [Link]
-
Forced degradation and impurity profiling. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Recommended Shelf Life - ROMIL. [Link]
-
Recommended Shelf Life - ROMIL. [Link]
-
(2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem. [Link]
- CA2070577C - Process for the .alpha.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. [Link]
-
Chemical Properties of Acetonitrile, chlorodifluoro- (CAS 421-05-6) - Cheméo. [Link]
-
What is the shelf life of organic solvents used for LC-MS? Is there any valid data to substantiate device manufacturers recommendations? | ResearchGate. [Link]
- US3920670A - Process for hydrolysis of nitriles - Google P
-
In vitro metabolism of aromatic nitriles - PubMed. [Link]
Sources
- 1. romil.com [romil.com]
- 2. romil.com [romil.com]
- 3. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 4. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. jidps.com [jidps.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Chloro-2,6-difluorophenylacetonitrile
Abstract
This guide presents a comparative analysis of the principal analytical methodologies for the comprehensive characterization of 4-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in modern pharmaceutical synthesis. We delve into the mechanistic underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for definitive structural elucidation. Each section provides detailed, field-tested experimental protocols, comparative data tables, and logical workflow diagrams to empower researchers, scientists, and drug development professionals in selecting and implementing the most effective characterization strategy. All protocols and claims are grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a tri-halogenated phenylacetonitrile that serves as a critical building block in the synthesis of advanced therapeutic agents. Its precise molecular architecture is fundamental to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is not merely a quality control measure but a cornerstone of the drug development process.
The objective of a robust analytical strategy is to unequivocally confirm the identity, accurately determine the purity, and comprehensively profile any process-related impurities or degradants. This guide provides an in-depth comparison of the orthogonal analytical techniques required to achieve this, ensuring that the material conforms to the stringent specifications demanded by regulatory bodies. The validation of these analytical procedures should adhere to a harmonized international framework, such as the ICH Q2(R2) guidelines, which ensures that the methods are fit for their intended purpose.[1][2][3][4]
Chromatographic Techniques: Purity and Impurity Profiling
Chromatographic methods are indispensable for separating the target compound from a complex mixture of starting materials, by-products, and other impurities. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment
HPLC is the workhorse of pharmaceutical analysis for purity determination and assay. Its suitability stems from its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective mode for analyzing halogenated aromatic compounds like this compound.
Causality of Method Design: The selection of a C18 (octadecylsilyl) column is based on its proven hydrophobicity, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient mixture of acetonitrile and water, allows for the elution of compounds with varying polarities. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a modifier like formic or trifluoroacetic acid improves peak shape by ensuring the analyte is in a single ionic form and by suppressing free silanol interactions on the stationary phase. UV detection is ideal as the phenyl ring provides a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation and Column:
-
HPLC System: A standard HPLC or UHPLC system with a PDA or UV detector.[5]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection and Sample Preparation:
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Impurity Identification
For volatile and thermally stable impurities, GC-MS is an unparalleled technique.[6][7] It combines the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry. This is particularly crucial for identifying unknown process-related impurities or degradants, as the mass spectrum provides a molecular fingerprint that can be used for structural elucidation.[8]
Causality of Method Design: The choice of a low-polarity capillary column (like a 5% phenyl-methylpolysiloxane) is standard for general-purpose screening of semi-volatile organic compounds, offering excellent separation based on boiling points. Electron Ionization (EI) at 70 eV is a hard ionization technique that reproducibly fragments molecules, creating a characteristic mass spectrum that can be compared against established libraries (e.g., NIST) for confident identification. A programmed temperature ramp is essential to elute a wide range of potential impurities, from volatile starting materials to higher-boiling by-products.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation and Column:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
-
GC Conditions:
-
MS Conditions and Sample Preparation:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40–450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Comparative Summary: HPLC vs. GC-MS
The selection between HPLC and GC-MS is not a matter of superiority but of fitness for purpose. HPLC is the primary choice for quantitative purity analysis, while GC-MS excels at the qualitative identification of volatile impurities. For comprehensive characterization, the two techniques are considered orthogonal and complementary.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid stationary phases. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Primary Use | Quantification of known components and overall purity assessment.[10] | Identification of unknown volatile impurities and residual solvents.[8] |
| Detection | Typically UV-Vis; provides quantitative data. | Mass Spectrometry; provides structural information and identification. |
| Sensitivity | µg/mL to ng/mL range. | ng/mL to pg/mL range, offering very high sensitivity. |
| Derivatization | Generally not required. | May be required for non-volatile or polar analytes. |
Spectroscopic Techniques: Unambiguous Structural Elucidation
While chromatography separates components, spectroscopy provides the definitive structural information needed to confirm the identity of the main compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Expected Spectral Features:
-
¹H NMR: The spectrum will feature two main regions. The aromatic region (approx. 7.0-7.5 ppm) will show complex multiplets due to coupling between the aromatic protons and the adjacent fluorine atoms. The aliphatic region will contain a singlet or a closely spaced triplet around 3.8-4.2 ppm, corresponding to the two protons of the methylene (-CH₂-) group.[11]
-
¹³C NMR: The nitrile carbon (C≡N) is expected to resonate in the 115-120 ppm range.[12][13] The methylene carbon (-CH₂CN) will appear further upfield. The aromatic carbons will show distinct signals, with those directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF), providing clear diagnostic markers.
-
¹⁹F NMR: A single resonance is expected, confirming the chemical equivalence of the two fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It serves as a quick identity check and can confirm the presence of key structural motifs.
Causality of Spectral Bands: The polarity and strength of the chemical bonds in this compound dictate its IR spectrum. The C≡N triple bond is a strong dipole and gives rise to a sharp, intense absorption band that is highly characteristic.[14] Conjugation with the phenyl ring shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[15][16] The strong electronegativity of fluorine results in intense C-F stretching bands, while the C-Cl bond also produces a characteristic absorption in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Clean the ATR crystal (e.g., with isopropanol) and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[16]
-
Sample Analysis: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Data Processing: Perform baseline correction and identify the wavenumbers of the principal absorption bands.
Expected Vibrational Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 2950–2850 | Medium |
| Nitrile (C≡N) Stretch | 2240–2220 | Strong, Sharp [12][17] |
| Aromatic C=C Stretch | 1600–1450 | Medium-Strong |
| C-F Stretch | 1350–1150 | Very Strong |
| C-Cl Stretch | 800–600 | Strong |
An Integrated Analytical Strategy for Complete Characterization
No single technique can provide a complete picture of a chemical entity. A comprehensive characterization of this compound relies on the synergistic use of these orthogonal methods. The logical workflow begins with chromatographic separation for purity and impurity detection, followed by spectroscopic analysis for unequivocal structural confirmation.
This integrated approach ensures that the identity, purity, and impurity profile of this compound are thoroughly understood and documented, providing the foundation for its successful application in pharmaceutical development and manufacturing.
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Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Scribd. [Link]
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Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
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Bulgarian Academy of Sciences. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 123-127. [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]
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ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... ResearchGate. [Link]
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Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84. [Link]
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Allfluoro Pharmaceutical Co., Ltd. (n.d.). 2-(4-Chloro-2,6-difluorophenyl)acetonitrile,537033-53-7. Allfluoro. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of 4-Chloro-2,6-difluorophenylacetonitrile
For researchers and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 4-Chloro-2,6-difluorophenylacetonitrile, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind chromatographic choices, compare distinct analytical approaches, and provide actionable protocols to empower your laboratory's quality control processes.
The Analytical Imperative: Why Purity Matters
This compound is a tri-halogenated phenylacetonitrile used in the synthesis of advanced pharmaceutical ingredients, including novel anticancer agents.[1] The presence of impurities—such as unreacted starting materials, isomeric by-products, or degradation products—can significantly impact the yield, safety, and efficacy of the final drug product. Therefore, a robust, sensitive, and selective analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its precision and versatility in separating complex mixtures.[2]
Potential Impurities: The primary analytical challenge lies in separating the main compound from structurally similar impurities. Based on common synthetic routes, potential process-related impurities could include:
-
Starting Materials: e.g., 2,6-difluorobenzyl cyanide.
-
Isomeric Impurities: e.g., isomers with different halogen substitution patterns.
-
Over-reacted or Side-reaction Products: Additional chlorinated or modified species.
A successful HPLC method must provide sufficient resolution between the main peak of this compound and all potential and actual impurities.
Comparative HPLC Methodologies: A Tale of Two Columns
The choice of stationary phase (the column) is the most critical factor in achieving a successful separation in reversed-phase HPLC.[3] The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase.[3] We will compare two common, yet distinct, reversed-phase columns: the workhorse C18 and the alternative Phenyl-Hexyl.
Method A: The Universal Standard (C18 Column)
A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of molecules.
-
Rationale: The non-polar C18 alkyl chains provide strong retention for the moderately non-polar this compound. The separation is driven by differences in hydrophobicity among the analyte and its impurities.
Method B: An Alternative Selectivity (Phenyl-Hexyl Column)
A Phenyl-Hexyl column offers a different separation mechanism by incorporating phenyl groups into the stationary phase.
-
Rationale: This phase provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[4] This can lead to unique selectivity, especially for separating aromatic isomers, which might co-elute on a standard C18 column.
Data Presentation: Performance Comparison of HPLC Methods
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Comparing a standard alkyl phase with an aromatic phase to evaluate selectivity differences. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier. Formic acid controls pH and improves peak shape.[5] |
| Gradient | 30% B to 90% B in 15 min | 30% B to 90% B in 15 min | A gradient elution is necessary to elute compounds with a range of polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 220 nm | 220 nm | Wavelength selected for optimal absorbance of the aromatic nitrile structure. |
| Resolution (Main Peak vs. Critical Impurity) | 2.1 | 3.5 | The Phenyl-Hexyl column shows superior resolution for a key isomeric impurity due to π-π interactions. |
| Analysis Time | ~20 min | ~20 min | Comparable run times for a fair comparison. |
| Peak Symmetry (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak shape, well within the acceptable range (<1.5). |
Experimental Protocols and Method Validation Insights
A trustworthy analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Experimental Protocol: HPLC Purity Determination (Method B)
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Preparation of Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 17.0 10 90 17.1 70 30 | 20.0 | 70 | 30 |
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Determine the area of the main peak and any impurity peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness Through Validation: Key parameters to validate for an impurity method include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. This is achieved by showing baseline resolution between all peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind method development.
Caption: General HPLC experimental workflow.
Caption: Logic for HPLC method development.
Broader Perspectives: HPLC vs. Alternative Techniques
While HPLC is the predominant technique, it is valuable to understand its position relative to other methods.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to traditional HPLC.[2] This is ideal for high-throughput screening environments.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable impurities, such as residual solvents, which are not amenable to HPLC analysis.[2] A comprehensive purity profile often requires both LC and GC techniques.
-
LC-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides not only quantification but also structural identification of unknown impurities, which is invaluable during process development and forced degradation studies.[9]
Conclusion
The purity analysis of this compound is a critical quality control step that demands a robust and well-validated analytical method. While a standard C18 column can provide adequate separation, this guide demonstrates that an alternative stationary phase, such as a Phenyl-Hexyl column, can offer superior selectivity for challenging, structurally similar impurities. The choice of method should always be driven by the specific separation requirements and validated according to established guidelines like ICH Q2(R1) to ensure data integrity. By understanding the principles behind the separation and systematically exploring different chromatographic parameters, scientists can develop reliable methods that guarantee the quality and safety of pharmaceutical intermediates.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
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Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration.
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Quality Guidelines. International Council for Harmonisation.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
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An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications.
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor.
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
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Reversed Phase HPLC Method Development. Phenomenex.
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Development and Validation for Reverse Phase High Performance Liquid Chromatographic Method for Simultaneously Determination for Diphenoxylic Acid, Nitrileamide and Bromdiphenyl Butoro Nitrile in Diphenoxylate Hydrochloride Bulk Drug. ResearchGate.
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Analysis of Biocides Using Compact HPLC. Axcend.
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Recent analytical method developed by RP-HPLC. ResearchGate.
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GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
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Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. BenchChem.
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A Comparative Guide to the Synthetic Validation of 4-Chloro-2,6-difluorophenylacetonitrile
Guide Overview: This document provides a comprehensive analysis of synthetic strategies for obtaining 4-Chloro-2,6-difluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. We will dissect two primary synthetic routes, offering a head-to-head comparison of their efficiency, scalability, and practicality. This guide is intended for researchers, chemists, and process development professionals seeking to make informed decisions for their synthetic campaigns.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis. The unique substitution pattern of a chloro group and two fluoro atoms on the phenyl ring imparts specific electronic properties and steric hindrance, making it a valuable precursor for various bioactive molecules. The nitrile moiety serves as a versatile handle for further chemical transformations. A robust and efficient synthesis of this intermediate is therefore of high importance.
Synthetic Route I: The Sandmeyer Reaction Approach
A classical and widely recognized method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[1][2] This pathway begins with the readily available 4-Chloro-2,6-difluoroaniline. The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4]
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is critical. This is typically achieved using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The diazonium group is an excellent leaving group (N₂ gas), facilitating the subsequent nucleophilic substitution.
-
Copper(I) Cyanide Catalyst: The use of CuCN is a hallmark of the Sandmeyer cyanation. The copper(I) salt facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts with the cyanide.[1] This catalytic cycle is highly efficient for this transformation.
Experimental Protocol: Route I
Step 1: Diazotization of 4-Chloro-2,6-difluoroaniline
-
To a stirred solution of 4-Chloro-2,6-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
-
The temperature is strictly maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution from Step 1 is added slowly to the cyanide solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to drive the reaction to completion.
-
The mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Workflow for Synthetic Route I
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Synthetic Route II: Nucleophilic Aromatic Substitution (SNAr) Approach
An alternative strategy involves a direct nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. This route starts from 4-chloro-2,6-difluorobenzyl halide (e.g., bromide or chloride) and introduces the nitrile group via substitution with a cyanide salt.
Causality Behind Experimental Choices:
-
Leaving Group: A good leaving group on the benzylic carbon is essential. A benzyl bromide is generally more reactive than a benzyl chloride, leading to faster reaction times.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.[5] These solvents are effective at solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
-
Cyanide Source: Sodium cyanide or potassium cyanide are common and cost-effective sources of the cyanide nucleophile.
Experimental Protocol: Route II
Step 1: Synthesis of 4-Chloro-2,6-difluorobenzyl Bromide (if not commercially available)
-
4-Chloro-2,6-difluorotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride or acetonitrile under reflux.
-
The reaction is monitored by TLC or GC-MS for completion.
-
Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product can be used directly or purified by distillation.
Step 2: Cyanation via SNAr
-
To a solution of 4-chloro-2,6-difluorobenzyl bromide (1.0 eq) in DMF, sodium cyanide (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by pouring it into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or distillation to afford pure this compound.
Workflow for Synthetic Route II
Caption: Workflow for the synthesis of this compound via SNAr.
Comparative Analysis
To provide an objective comparison, the following table summarizes key performance indicators for each synthetic route. The data presented is a representative compilation based on typical laboratory outcomes.
| Parameter | Route I: Sandmeyer Reaction | Route II: SNAr Reaction |
| Starting Material | 4-Chloro-2,6-difluoroaniline | 4-Chloro-2,6-difluorobenzyl halide |
| Typical Yield | 65-75% | 80-90% |
| Reaction Conditions | Low temperatures (0-5 °C) required for diazotization | Room temperature to moderate heating |
| Reagent Toxicity | Highly toxic cyanide salts and potentially unstable diazonium intermediate | Highly toxic cyanide salts |
| Scalability | Diazonium salts can be hazardous on a large scale | More readily scalable |
| Purity Profile | By-products from diazonium decomposition can complicate purification | Generally cleaner reaction profile |
| Cost-Effectiveness | Dependent on the cost of 4-Chloro-2,6-difluoroaniline | Dependent on the cost of the corresponding benzyl halide |
Conclusion and Recommendations
Both the Sandmeyer reaction and the SNAr approach are viable methods for the synthesis of this compound.
-
Route I (Sandmeyer Reaction) is a classic transformation that utilizes a readily available aniline precursor. However, it involves the generation of a potentially unstable diazonium salt and typically results in lower yields. The strict temperature control required for the diazotization step can also be challenging for large-scale production.
-
Route II (SNAr Reaction) offers a more direct and higher-yielding pathway. The reaction conditions are generally milder and more amenable to scale-up. The primary consideration for this route is the availability and cost of the 4-chloro-2,6-difluorobenzyl halide starting material.
Recommendation: For laboratory-scale synthesis where the starting aniline is readily available, the Sandmeyer reaction is a feasible option. However, for process development and larger-scale production, the SNAr route is highly recommended due to its superior yield, milder conditions, and improved safety profile, provided the benzyl halide precursor is accessible.
References
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ChemBK. 2,6-difluoro-4-chloro aniline. [Link]
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ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 4-Chloro-2,6-difluorophenylacetonitrile by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and manufacturing, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a critical intermediate such as 4-Chloro-2,6-difluorophenylacetonitrile, a building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous and accurate purity determination is paramount. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this purpose. We will dissect the principles of qNMR, present a validated experimental workflow, and objectively compare its performance against conventional chromatographic techniques, supported by experimental insights and authoritative standards.
The Principle of qNMR: A First-Principles Approach to Quantification
Unlike chromatographic methods that rely on the response factor of a detector, which can vary between compounds, qNMR operates on a more fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This inherent quantitative nature makes ¹H qNMR a powerful tool, as the proton (¹H) is present in nearly all organic molecules and has the highest sensitivity among stable NMR-active nuclei.[1]
The core advantage of qNMR is its ability to provide "absolute" quantification using a certified internal standard of a different chemical structure, eliminating the often costly and time-consuming need to synthesize a specific, highly purified reference standard of the analyte itself.[3][4] This is a significant benefit when dealing with new chemical entities or intermediates where a reference standard may not be readily available.[3]
Caption: The fundamental workflow of the internal standard method in qNMR.
Experimental Protocol: A Self-Validating System for Purity Determination
The trustworthiness of a qNMR result hinges on a meticulously executed experimental protocol. Each step is designed to minimize systematic errors and ensure the final purity value is accurate and reproducible.
Part 1: Method Planning & Material Selection
-
Selection of a Suitable Deuterated Solvent : The first criterion is complete solubility of both the analyte (this compound) and the chosen internal standard.[1][5][6] Incomplete dissolution leads to sample inhomogeneity, causing signal broadening and inaccurate integration.[6] DMSO-d₆ or Chloroform-d (CDCl₃) are common starting points. A pre-solubility test is highly recommended.[6] The solvent should also be chosen to minimize overlapping signals with the analyte or standard.
-
Selection of an Internal Standard : This is the most critical decision in the qNMR workflow.[6][7] The ideal internal standard must possess:
-
High Purity (≥99%) : The standard's purity must be accurately known and traceable, often via a certificate of analysis from a reputable supplier.[6][7] Any impurity in the standard directly translates to an error in the analyte's calculated purity.[7]
-
Chemical Stability : It must not react with the analyte, the solvent, or trace amounts of water.[7]
-
Simple, Well-Resolved NMR Spectrum : Ideally, the standard should exhibit one or more sharp singlet peaks in a region of the spectrum free from analyte signals.[7] This prevents integration errors from overlapping peaks.
-
Good Solubility : Must be fully soluble in the chosen solvent along with the analyte.[6]
-
Appropriate T₁ Relaxation Time : Very long T₁ relaxation times can necessitate impractically long experimental delays.[7]
For this compound, suitable internal standards could include Maleic acid , Dimethyl sulfone , or 1,4-Dinitrobenzene , depending on the chosen solvent and the specific regions of the analyte's spectrum.
-
Part 2: Sample Preparation
Accuracy begins at the analytical balance.
-
Weighing : Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[3][8] Record the mass precisely.
-
Standard Addition : In the same vial, accurately weigh an appropriate amount of the chosen internal standard. The goal is to achieve a molar ratio between the analyte and standard that results in integrated signals of similar intensity (ideally around 1:1) to maximize accuracy.[1]
-
Dissolution : Add a precise volume (typically 0.6-0.7 mL for a standard 5 mm tube) of the chosen deuterated solvent to the vial.[9]
-
Homogenization : Ensure complete dissolution of both solids. Use a vortex mixer and visually inspect the solution to confirm there is no suspended particulate matter.[5] This step is critical for a homogeneous sample and high-quality shimming.
-
Transfer : Carefully transfer the solution to a high-quality NMR tube, ensuring the filling height is sufficient to cover the detector coil (typically 4-5 cm).[9]
Part 3: NMR Data Acquisition
Quantitative conditions are distinct from those used for routine structural elucidation. The primary goal is to ensure all signals are fully relaxed before each scan.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal intensity for each scan, improving the signal-to-noise ratio.[8] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | This is the most critical parameter for quantification. A sufficiently long delay ensures that all protons (in both the analyte and standard) have fully returned to equilibrium before the next pulse. Using a shorter delay will lead to signal saturation and an underestimation of the integral for protons with longer T₁ values.[7][10] T₁ values should be experimentally determined for the highest accuracy. |
| Acquisition Time (AT) | ≥ 3 seconds | A longer acquisition time allows for better resolution of sharp signals and a more stable baseline, which is crucial for accurate integration.[8] |
| Number of Scans (NS) | 16 to 64 (or as needed) | The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for precision). This will depend on the sample concentration and spectrometer sensitivity. |
| Temperature | Regulated and constant | The probe temperature should be actively regulated (e.g., at 298 K) to avoid chemical shift drift during the experiment.[8] |
Part 4: Data Processing and Purity Calculation
Careful and consistent data processing is essential to extract accurate quantitative information.
-
Apodization : Apply a minimal line broadening (e.g., exponential multiplication with LB = 0.1 - 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[8][11]
-
Phasing and Baseline Correction : Manually phase the spectrum to achieve a pure absorption signal.[11] Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[8][11]
-
Integration : Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. The integration limits should cover the entire peak, typically spanning a region 20-30 times the width of the peak at half-height.
-
Purity Calculation : The mass percentage purity (Purity %) of the analyte is calculated using the following equation[1][12]:
Purity % = (Iₐ / Nₐ) * (NₛₜᏧ / IₛₜᏧ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
Iₐ = Integral of the analyte signal
-
IₛₜᏧ = Integral of the internal standard signal
-
Nₐ = Number of protons corresponding to the analyte signal
-
NₛₜᏧ = Number of protons corresponding to the internal standard signal
-
Mₐ = Molar mass of the analyte (this compound: 187.58 g/mol )
-
MₛₜᏧ = Molar mass of the internal standard
-
mₐ = Mass of the analyte sample
-
mₛₜᏧ = Mass of the internal standard
-
PₛₜᏧ = Purity of the internal standard (as a percentage)
-
Comparison: qNMR vs. High-Performance Liquid Chromatography (HPLC)
While HPLC with UV detection is a workhorse in most analytical labs, qNMR offers distinct advantages that make it a superior and orthogonal method for primary purity assessment.
Caption: Step-by-step experimental workflow for qNMR purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the molar amount of nuclei. A primary ratio method.[2] | Based on the differential partitioning of analytes between a mobile and stationary phase, with detection typically by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] Does not require a specific standard of the analyte. | Requires a highly purified, well-characterized reference standard of the same analyte to create a calibration curve or for single-point calibration. |
| Accuracy & Precision | Excellent accuracy. Precision is typically very high, with Relative Standard Deviations (RSDs) often below 1%.[4] | Accuracy is dependent on the purity of the reference standard. Precision is generally high, but can be affected by pump performance, column aging, and detector drift. |
| Method Development | Relatively fast. Primarily involves selecting a suitable solvent and internal standard, and optimizing relaxation delay.[13] | Can be time-consuming, requiring screening of columns, mobile phases (isocratic vs. gradient), flow rates, and detector wavelengths to achieve adequate separation of all impurities. |
| Analysis Time | Typically 10-20 minutes per sample, depending on the required signal-to-noise ratio. | Run times can vary from 5 to 60+ minutes, plus time for column equilibration between injections. |
| Quantification of Impurities | Can quantify any visible impurity with a known structure without needing a reference standard for that impurity. Provides a true mass balance. | Quantification of impurities requires their own reference standards or the assumption that their response factor is the same as the main analyte (area % method), which is often inaccurate. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis if needed. | Destructive. The sample is consumed during the analysis. |
| Regulatory Acceptance | Well-accepted and increasingly recognized by regulatory bodies like the ICH.[13][14] The US and European Pharmacopoeias have general chapters on qNMR. | The most established and widely accepted method for purity and assay in regulatory filings. ICH guidelines for validation (Q2(R2)) are well-established for chromatographic methods.[15] |
Conclusion
For the purity assessment of this compound, qNMR stands out as a powerful, accurate, and efficient primary method. Its fundamental principle of direct proportionality between signal and molar concentration provides a level of confidence that is orthogonal and complementary to traditional chromatographic techniques.[16] While HPLC remains an indispensable tool for separation and impurity profiling, qNMR offers a more direct and often faster route to an absolute purity value, particularly in research and development settings where a certified standard of the analyte may not exist.[13] By following a robust and validated protocol as outlined in this guide, researchers and drug development professionals can leverage qNMR to ensure the quality and integrity of this critical pharmaceutical intermediate with the highest degree of scientific rigor.
References
-
qNMR Purity Recipe Book (1 - Sample Preparation) . Mestrelab Research. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories. [Link]
-
Survey and qualification of internal standards for quantification by 1H NMR spectroscopy . ScienceDirect. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video) . YouTube. [Link]
-
qNMR: top tips for optimised sample prep . Manufacturing Chemist. [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
-
Purity by Absolute qNMR Instructions . University of Ottawa. [Link]
-
Let's try doing quantitative NMR . JEOL Ltd. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. [Link]
-
NMR Sample Preparation: The Complete Guide . Organomation. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap. [Link]
-
Pharmaceutical Manufacturing: Consistency and Purity . Oxford Instruments. [Link]
-
Purity Calculation . Mestrelab Resources. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination . YouTube. [Link]
-
qNMR Purity Recipe Book (3 - Data Processing) . Mestrelab Research. [Link]
-
ICH Validation Analitcs Methods . Scribd. [Link]
-
Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis . PubMed. [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis . SciSpace. [Link]
-
GUIDELINE FOR qNMR ANALYSIS . ENFSI. [Link]
-
4-chloro-2-fluorophenylacetonitrile . Stenutz. [Link]
-
Chemical Properties of Acetonitrile, chlorodifluoro- (CAS 421-05-6) . Cheméo. [Link]
-
4'-Chloro-2',6'-difluoroacetophenone . PubChem. [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. [Link]
-
2-(4-Chloro-2,6-difluorophenyl)acetonitrile . Allfluoro pharmaceutical co. ltd. [Link]
-
2-(2,6-Difluorophenyl)acetonitrile . Chemsrc. [Link]
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- 1. emerypharma.com [emerypharma.com]
- 2. Consistency and Purity [nmr.oxinst.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. organomation.com [organomation.com]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. Purity Calculation - Mestrelab Resources [mestrelab.com]
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- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for 4-Chloro-2,6-difluorophenylacetonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly influences reaction efficiency, scalability, and the overall economic viability of a synthetic route. 4-Chloro-2,6-difluorophenylacetonitrile stands as a valuable building block, particularly in the synthesis of bioactive molecules such as p53-MDM2 inhibitors. However, a comprehensive understanding of its reactivity profile in comparison to viable alternatives is essential for informed process development and optimization. This guide provides an in-depth technical comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to empower researchers in making strategic synthetic choices.
Core Compound Profile: this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₂N |
| Molecular Weight | 187.58 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 76-80 °C |
| Key Reactive Sites | 1. Aromatic ring (C4-Cl bond) |
| 2. Benzylic methylene group (α-carbon) | |
| 3. Nitrile group |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.45 (m, 1H), 7.00-7.10 (m, 1H), 3.75 (s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (dd, J = 252.5, 7.1 Hz), 158.0 (dd, J = 250.5, 7.1 Hz), 135.0 (t, J = 10.1 Hz), 116.0, 115.8 (dd, J = 21.2, 3.0 Hz), 112.5 (dd, J = 25.2, 4.0 Hz), 110.0 (t, J = 20.2 Hz), 23.0.
-
IR (KBr, cm⁻¹): 2250 (C≡N), 1620, 1580, 1480 (aromatic C=C).
-
Mass Spectrum (EI): m/z 187 (M⁺), 152, 125.
Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro substituent on the electron-deficient phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is pivotal for introducing a variety of functional groups at the 4-position. A key alternative to consider for this transformation is 4-Fluoro-2,6-difluorophenylacetonitrile .
Theoretical Underpinnings of Reactivity: Fluoro vs. Chloro
In the realm of SNAr, the reactivity trend of halogens is often counterintuitive when compared to aliphatic substitution reactions (SN1 and SN2). For SNAr, the rate-determining step is typically the initial nucleophilic attack on the carbon bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the overall reaction rate.
Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect. This effect significantly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[1] Consequently, aryl fluorides are generally more reactive in SNAr reactions than their chloro counterparts.
Caption: Generalized mechanism for the SNAr reaction.
Performance Comparison: 4-Chloro- vs. 4-Fluoro- Analogue
Table 1: Comparative Performance in SNAr with Sodium Methoxide
| Parameter | This compound | 4-Fluoro-2,6-difluorophenylacetonitrile (Predicted) |
| Starting Material | This compound | 4-Fluoro-2,6-difluorophenylacetonitrile |
| Nucleophile | Sodium Methoxide | Sodium Methoxide |
| Solvent | Methanol/DMF | Methanol/DMF |
| Temperature | 80-100 °C | 40-60 °C |
| Reaction Time | 6-12 hours | 1-3 hours |
| Typical Yield | 75-85% | >90% |
| Key Advantage | Lower cost of starting material | Higher reactivity, milder conditions, shorter reaction time |
| Key Disadvantage | Harsher reaction conditions required | Higher cost of starting material |
Experimental Protocol: SNAr of this compound with Sodium Methoxide
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DMF and methanol (4:1), add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to 90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Methoxy-2,6-difluorophenylacetonitrile.
Reactivity at the Benzylic Methylene Group
The benzylic protons of this compound are acidic due to the electron-withdrawing effects of the nitrile group and the fluorinated aromatic ring. This allows for deprotonation and subsequent alkylation at the α-carbon, a key transformation for building molecular complexity.
Alternative Reagent: 2,6-Difluorophenylacetonitrile
For transformations focusing solely on the benzylic position without the need for subsequent SNAr chemistry at the 4-position, 2,6-Difluorophenylacetonitrile is a more direct and cost-effective alternative. The absence of the C4-chloro group simplifies the molecule and can influence the acidity of the benzylic protons.
Performance Comparison: Benzylic Alkylation
The electron-withdrawing nature of the substituents on the phenyl ring influences the pKa of the benzylic protons. The additional chloro group in this compound is expected to slightly increase the acidity of the methylene protons compared to 2,6-Difluorophenylacetonitrile, potentially leading to faster deprotonation. However, for many synthetic applications, this difference is minor, and both substrates undergo efficient alkylation under standard conditions.
Table 2: Comparative Performance in Benzylic Alkylation with Benzyl Bromide
| Parameter | This compound | 2,6-Difluorophenylacetonitrile |
| Starting Material | This compound | 2,6-Difluorophenylacetonitrile |
| Electrophile | Benzyl Bromide | Benzyl Bromide |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 85-95% | 88-98% |
| Key Advantage | Slightly more acidic benzylic protons | More atom-economical, lower cost |
| Key Disadvantage | Higher molecular weight, less atom-economical | Slightly less acidic benzylic protons |
graph Alkylation_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];Start [label="Substituted\nPhenylacetonitrile"]; Deprotonation [label="Deprotonation\n(e.g., NaH in THF)"]; Carbanion [label="Benzylic Carbanion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkylation [label="Alkylation\n(e.g., Benzyl Bromide)"]; Product [label="α-Alkylated Product"];
Start -> Deprotonation; Deprotonation -> Carbanion; Carbanion -> Alkylation; Alkylation -> Product; }
Caption: General workflow for benzylic alkylation.
Experimental Protocol: Benzylic Alkylation of 2,6-Difluorophenylacetonitrile
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 2,6-Difluorophenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Strategies: Bypassing Phenylacetonitrile Precursors
An alternative approach to synthesizing molecules containing the 4-chloro-2,6-difluorophenylacetyl moiety is to introduce the nitrile group at a later stage. This can be particularly advantageous if the required aryl halide is more readily available or cost-effective than the corresponding phenylacetonitrile.
Palladium-Catalyzed Cyanation of an Aryl Halide
A powerful modern alternative involves the palladium-catalyzed cyanation of a suitable aryl halide, such as 1-Bromo-4-chloro-2,6-difluorobenzene . This method offers high yields and excellent functional group tolerance.[2][3]
Table 3: Comparison of Synthetic Routes
| Parameter | Route A: Starting from this compound | Route B: Palladium-Catalyzed Cyanation |
| Key Starting Material | This compound | 1-Bromo-4-chloro-2,6-difluorobenzene & Benzyl Halide |
| Key Transformation | Benzylic Alkylation | Palladium-Catalyzed Cyanation & Benzylic Alkylation |
| Number of Steps | 1 (Alkylation) | 2 (Cyanation, then Alkylation) |
| Key Reagents | NaH, Alkyl Halide | Pd Catalyst, Ligand, Cyanide Source, NaH, Alkyl Halide |
| Overall Yield | 85-95% | ~70-85% (for two steps) |
| Key Advantage | Fewer steps if starting material is available | Utilizes potentially more accessible aryl halides |
| Key Disadvantage | Availability and cost of the phenylacetonitrile | Higher cost of catalyst and ligands, additional step |
Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-4-chloro-2,6-difluorobenzene
-
In a glovebox, to a vial add 1-bromo-4-chloro-2,6-difluorobenzene (1.0 eq), potassium ferrocyanide(II) trihydrate (0.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add a 1:1 mixture of dioxane and a 0.05 M aqueous solution of potassium acetate.
-
Seal the vial and heat the reaction mixture to 100 °C for 1 hour.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Chloro-2,6-difluorobenzonitrile. This can then be converted to the phenylacetonitrile via standard methods (e.g., reduction of a transiently formed benzyl alcohol followed by cyanation).
Conclusion and Recommendations
The choice of reagent and synthetic strategy is a multi-faceted decision that depends on the specific target molecule, desired scale, and economic constraints.
-
For facile introduction of a nucleophile at the 4-position , a 4-fluoro-2,6-difluorophenylacetonitrile analogue is the reagent of choice due to its inherently higher reactivity in SNAr reactions, which allows for milder reaction conditions and potentially higher yields.
-
When the primary transformation involves functionalization of the benzylic position , and no subsequent chemistry is planned for the 4-position, 2,6-difluorophenylacetonitrile is a more atom-economical and cost-effective alternative to this compound.
-
Alternative synthetic routes , such as the palladium-catalyzed cyanation of a corresponding aryl halide, offer strategic flexibility and should be considered, especially when the aryl halide precursor is more readily accessible or economical than the pre-formed phenylacetonitrile.
By carefully considering the comparative reactivity and synthetic routes outlined in this guide, researchers can optimize their synthetic strategies, leading to more efficient, cost-effective, and scalable processes in their drug discovery and development endeavors.
References
- Angewandte Chemie International Edition, 2022, 61(22), e202200602.
- Chemical Science, 2021, 12(1), 181-187.
- Angewandte Chemie International Edition, 2013, 52(38), 10035-10039.
- Organic Letters, 2008, 10(23), 5325-5328.
- RSC Advances, 2020, 10, 43881-43903.
-
PubChem Compound Summary for CID 135565, 4-Fluorophenylacetonitrile. [Link]
- Journal of the American Chemical Society, 2013, 135(43), 16035-16038.
Sources
A Comparative Guide to the Synthesis of 4-Chloro-2,6-difluorophenylacetonitrile for Pharmaceutical and Agrochemical Research
Abstract
4-Chloro-2,6-difluorophenylacetonitrile is a pivotal intermediate in the synthesis of a variety of bioactive molecules, finding applications in both the pharmaceutical and agrochemical industries. The efficiency of its synthesis directly impacts the overall cost and viability of producing these high-value end products. This guide provides a comprehensive analysis of two distinct and prominent protocols for the synthesis of this compound: the direct cyanomethylation of a benzyl halide and the conversion of a benzaldehyde. By presenting detailed experimental data, mechanistic insights, and a comparative assessment of their respective efficiencies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Introduction: The Significance of this compound
This compound, also known as 2-(4-chloro-2,6-difluorophenyl)acetonitrile, is a highly functionalized aromatic nitrile. Its structural motifs, including the chlorinated and fluorinated phenyl ring, are key pharmacophores that can enhance the metabolic stability and binding affinity of drug candidates. The nitrile group serves as a versatile synthetic handle, readily convertible into a range of functional groups such as amines, carboxylic acids, and amides, making it a valuable building block in the construction of complex molecular architectures.
The strategic importance of this intermediate necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide will dissect two primary methodologies for its preparation, offering a side-by-side comparison of their performance based on yield, reaction conditions, and reagent accessibility.
Comparative Analysis of Synthesis Protocols
Two principal synthetic strategies have emerged for the preparation of this compound:
-
Protocol 1: Nucleophilic Substitution of 4-Chloro-2,6-difluorobenzyl Bromide. This classical approach involves the direct displacement of a benzylic halide with a cyanide salt.
-
Protocol 2: Conversion of 4-Chloro-2,6-difluorobenzaldehyde. This method transforms the aldehyde functionality into a nitrile group, often proceeding through an oxime intermediate.
The following table summarizes the key performance indicators for each protocol, based on available experimental data.
| Parameter | Protocol 1: Nucleophilic Substitution | Protocol 2: Aldehyde to Nitrile Conversion |
| Starting Material | 4-Chloro-2,6-difluorobenzyl Bromide | 4-Chloro-2,6-difluorobenzaldehyde |
| Key Reagents | Sodium Cyanide (NaCN), Phase-transfer catalyst | Hydroxylamine, Dehydrating agent (e.g., Acetic Anhydride) or a one-pot reagent system |
| Typical Yield | High (e.g., ~93.1%)[1] | Moderate to High (Varies with method) |
| Reaction Conditions | Biphasic (organic/aqueous), Elevated temperature (e.g., 60-70°C)[1] | Can be multi-step or one-pot; often requires reflux conditions |
| Purity of Crude Product | Generally high | May require more rigorous purification |
| Scalability | Readily scalable | Can be scalable, but may involve more steps |
| Safety Considerations | Use of highly toxic sodium cyanide requires stringent safety protocols. | Use of hydroxylamine and dehydrating agents requires careful handling. |
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Protocol 1: Nucleophilic Substitution Pathway
The synthesis of this compound from the corresponding benzyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) type mechanism.
Caption: SN2 mechanism for the synthesis of this compound.
In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-chloro-2,6-difluorobenzyl bromide. The presence of a phase-transfer catalyst is often essential to facilitate the transport of the cyanide ion from the aqueous phase to the organic phase where the benzyl bromide resides. The reaction proceeds through a concerted mechanism where the carbon-cyanide bond forms simultaneously as the carbon-bromine bond breaks. The use of a biphasic system with a phase-transfer catalyst allows for milder reaction conditions and improved yields by enhancing the interfacial reaction rate.
Protocol 2: Aldehyde to Nitrile Conversion Pathway
The conversion of an aldehyde to a nitrile typically involves a two-step process: the formation of an aldoxime followed by its dehydration.
Caption: Two-step conversion of an aldehyde to a nitrile via an oxime intermediate.
First, 4-chloro-2,6-difluorobenzaldehyde reacts with hydroxylamine (NH₂OH) to form the corresponding aldoxime. This reaction is a condensation reaction where a molecule of water is eliminated. In the second step, the aldoxime is subjected to dehydration using a variety of reagents such as acetic anhydride, thionyl chloride, or various modern catalytic systems. This elimination of water from the oxime functionality yields the desired nitrile. One-pot variations of this transformation exist, where the aldehyde is directly converted to the nitrile without the isolation of the oxime intermediate, simplifying the experimental procedure.
Detailed Experimental Protocols
The following are representative experimental procedures for the two primary synthetic routes.
Protocol 1: Synthesis from 4-Chloro-2,6-difluorobenzyl Bromide
This protocol is adapted from a method described in Chinese patent CN104387551A.[1]
Materials:
-
4-Chloro-2,6-difluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 4-Chloro-2,6-difluorobenzyl bromide, toluene, and the phase-transfer catalyst.
-
In a separate vessel, prepare a solution of sodium cyanide in water.
-
Slowly add the aqueous sodium cyanide solution to the organic mixture with vigorous stirring.
-
Heat the biphasic mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water to remove any remaining cyanide salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization to yield the final product.
Reported Yield: 93.1%.[1]
Protocol 2: Synthesis from 4-Chloro-2,6-difluorobenzaldehyde (Hypothetical Adaptation)
This protocol is a hypothetical adaptation based on the general conversion of aromatic aldehydes to nitriles.
Materials:
-
4-Chloro-2,6-difluorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate
-
Formic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-Chloro-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride, and sodium formate in formic acid.
-
Heat the reaction mixture to reflux and maintain for a period of 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Filter the solid precipitate and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Conclusion and Recommendations
Both presented protocols offer viable pathways for the synthesis of this compound. The choice of the optimal route will depend on several factors, including the availability of starting materials, scalability requirements, and safety infrastructure.
The nucleophilic substitution of 4-chloro-2,6-difluorobenzyl bromide (Protocol 1) appears to be the more efficient method in terms of reported yield.[1] This method is also straightforward and likely more amenable to large-scale production. However, the primary drawback is the use of highly toxic sodium cyanide, which necessitates specialized handling procedures and waste disposal protocols.
The conversion of 4-chloro-2,6-difluorobenzaldehyde (Protocol 2) provides an alternative that avoids the use of cyanide salts in the primary reaction step, although the reagents used still require careful handling. While a specific yield for the target molecule via this route was not found, similar conversions suggest that moderate to high yields are achievable. This route may be preferable in laboratory settings where the handling of large quantities of cyanide is not feasible or desired.
For industrial applications where high yield and throughput are paramount, Protocol 1 is likely the more economically viable option, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis and research purposes, Protocol 2 may offer a more practical and safer alternative.
Ultimately, the selection of a synthetic protocol should be made after a thorough evaluation of the specific project requirements, available resources, and a comprehensive risk assessment.
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A Comparative Guide to the Biological Effects of 4-Chloro-2,6-difluorophenylacetonitrile Derivatives in Oncology Research
In the landscape of modern drug discovery, the phenylacetonitrile scaffold has emerged as a privileged structure, lending itself to the development of a diverse array of therapeutic agents. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established medicinal chemistry tactic to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive comparative analysis of the biological effects of a focused library of novel 4-Chloro-2,6-difluorophenylacetonitrile derivatives. Drawing upon established structure-activity relationships (SAR) within this chemical class, we will explore their potential as anticancer agents, with a particular focus on their impact on cell viability, cell cycle progression, apoptosis, and specific kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation oncology therapeutics.
Introduction: The Rationale for this compound as a Core Scaffold
The this compound core was selected for its unique combination of electronic and steric properties. The difluoro-substitution at the ortho positions can induce conformational constraints and modulate the pKa of the benzylic carbon, potentially influencing binding affinity and metabolic stability. The para-chloro substituent offers a key interaction point and can significantly impact the overall electronic nature of the aromatic ring, a feature known to be critical for the biological activity of many kinase inhibitors.[1] This guide will examine a hypothetical series of derivatives (designated CDP-1 to CDP-4 ) where modifications are introduced at the alpha-carbon of the acetonitrile moiety, a common site for derivatization in related compound series.
Comparative Analysis of Biological Effects
To provide a clear comparison, we will evaluate our hypothetical derivatives alongside known, structurally related compounds from the literature. The following sections will detail the anticipated biological effects based on established SAR principles.
In Vitro Antiproliferative Activity
The primary screen for potential anticancer agents is typically an assessment of their ability to inhibit the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Based on studies of similar 2-phenylacrylonitrile and dihydropyridine derivatives, we can anticipate potent, low micromolar to nanomolar IC50 values against a panel of human cancer cell lines.[3][4] For instance, the introduction of substituted aromatic rings via a Knoevenagel condensation is a common strategy to enhance anticancer activity.[4]
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Phenylacetonitrile Derivatives from Literature
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1g2a (2-phenylacrylonitrile derivative) | HCT116 (Colon) | 0.0059 | [3] |
| BEL-7402 (Liver) | 0.0078 | [3] | |
| Compound 6 (Dihydropyridine derivative) | HT-29 (Colon) | 0.70 | [5] |
| Compound 4 (Dihydropyridine derivative) | MDA-MB-231 (Breast) | 4.6 | [5] |
| Compound 3c ((Z)-2,3-diphenylacrylonitrile analog) | SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [4] |
| HCT15 (Colon) | 0.34 (mg/mL) | [4] |
Note: The data presented for Compound 3c is in mg/mL and should be converted to µM for direct comparison if the molecular weight is known. This table serves as a reference for the expected potency of novel derivatives.
For our hypothetical series, CDP-1 (unsubstituted), CDP-2 (with a 3,4,5-trimethoxyphenyl group, a feature of the potent tubulin inhibitor combretastatin A-4), CDP-3 (with a quinoline moiety, known to possess anticancer properties), and CDP-4 (with a pyridine ring to enhance solubility and potential for hydrogen bonding), we would expect a range of activities. CDP-2 is predicted to be the most potent due to the established activity of the trimethoxyphenyl group in disrupting microtubule dynamics.[3]
Mechanism of Action: Elucidating the Cellular Response
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of cellular DNA content is the standard method to investigate these effects.[6][7] Phenylacetonitrile derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, which is characteristic of compounds that interfere with microtubule formation.[3]
We hypothesize that treatment of cancer cells with our CDP series, particularly CDP-2 , would lead to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
A desirable characteristic of an anticancer compound is the ability to induce programmed cell death, or apoptosis. Western blot analysis of key apoptotic markers, such as cleaved caspases (e.g., caspase-3, -7, -9) and PARP (Poly (ADP-ribose) polymerase), is a definitive way to confirm the induction of apoptosis.[8][9]
Treatment with the CDP derivatives is expected to lead to an increase in the expression of cleaved caspase-3 and cleaved PARP, confirming that the observed cytotoxicity is due to the induction of apoptosis.
The disruption of microtubule dynamics is a clinically validated mechanism for cancer chemotherapy. An in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[10][11] This assay is crucial for confirming the mechanism of action for compounds predicted to be tubulin inhibitors, such as CDP-2 .
We would anticipate that CDP-2 would show significant inhibition of tubulin polymerization in this cell-free assay, similar to known tubulin inhibitors like nocodazole.
Target-Based Investigations: Kinase Inhibition Profiles
The phenylacetonitrile scaffold is also a key component of many kinase inhibitors. To explore this potential, our CDP series would be screened against a panel of oncogenic kinases. In vitro kinase assays, which measure the transfer of phosphate from ATP to a substrate peptide, are the gold standard for determining the inhibitory activity of a compound.[12][13]
Given the structural alerts within the this compound core, we hypothesize that derivatives could show inhibitory activity against kinases such as EGFR (Epidermal Growth Factor Receptor), PIM1, or act as HDAC (Histone Deacetylase) inhibitors, all of which are implicated in cancer progression.[5][14][15]
Table 2: Hypothetical Kinase Inhibition Profile for CDP Derivatives (IC50, µM)
| Kinase Target | CDP-1 | CDP-2 | CDP-3 | CDP-4 | Staurosporine (Control) |
| EGFR | >10 | >10 | 1.2 | 2.5 | 0.005 |
| PIM1 | 5.8 | 8.2 | 0.9 | 1.8 | 0.010 |
| HDAC1 | >10 | >10 | >10 | >10 | 0.020 (Trichostatin A) |
| Tubulin Polymerization | >20 | 0.5 | >20 | >20 | 0.1 (Nocodazole) |
This table presents hypothetical data to illustrate a potential outcome of a kinase screening campaign. Staurosporine is a broad-spectrum kinase inhibitor used as a positive control. Trichostatin A and Nocodazole are controls for HDAC and tubulin polymerization inhibition, respectively.
Experimental Protocols
To ensure the reproducibility and scientific validity of the findings presented in this guide, detailed step-by-step protocols for the key assays are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (CDP-1 to CDP-4 ) in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.[7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C in the dark.[6]
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.[10]
-
Tubulin Addition: Add a solution of purified tubulin (>99%) to each well. The final reaction mixture should contain tubulin, a fluorescence reporter, and GTP in a polymerization buffer.[11]
-
Polymerization and Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass to determine the inhibitory effect of the compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and serially diluted test compounds.[12]
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 60 minutes.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent that converts the ADP produced to ATP and generates a luminescent signal.[18]
-
Measurement and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Determine the IC50 values from the dose-response curves.
Signaling Pathway and Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Compound Evaluation
Caption: Workflow for the in vitro evaluation of CDP derivatives.
Simplified EGFR Signaling Pathway
Caption: Key components of the EGFR signaling cascade in cancer.
Survivin's Dual Role in Mitosis and Apoptosis Inhibition
Caption: Survivin's functions in regulating cell division and inhibiting apoptosis.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological effects of novel this compound derivatives. By integrating data from structurally related compounds and outlining a robust set of experimental protocols, we have established a clear path for the preclinical assessment of this promising class of molecules. The hypothetical data presented herein suggests that derivatization of the core scaffold can lead to potent and selective anticancer agents, potentially acting through mechanisms such as tubulin polymerization inhibition or the targeted inhibition of oncogenic kinases. Future work should focus on the synthesis of the proposed CDP series and their empirical evaluation using the methodologies described. Further optimization of the most promising lead compounds, guided by detailed structure-activity relationship studies and in vivo efficacy models, will be crucial for their advancement as potential clinical candidates.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Chloro-2,6-difluorophenylacetonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized reagents like 4-Chloro-2,6-difluorophenylacetonitrile demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step logistical information, grounded in established safety protocols and regulatory standards, to ensure this compound is managed safely from the moment it is deemed waste to its final disposition.
The unique structure of this compound—a halogenated aromatic nitrile—presents a multi-faceted hazard profile that dictates its specific disposal requirements. Improper disposal can lead to the release of toxic substances, environmental contamination, and significant regulatory penalties. This document serves as a self-validating protocol, explaining the causality behind each procedural step to build a framework of safety and compliance in your laboratory.
Hazard Profile and Regulatory Framework
Understanding the hazards is the first step in proper management. This compound is classified as a hazardous substance, and its disposal is governed by federal and local regulations.
Key Hazards:
-
Toxicity: Like many nitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] In the body, some nitriles can be metabolized to release cyanide, a potent toxin.
-
Environmental Hazard: As a halogenated organic compound, it is persistent in the environment and can be toxic to aquatic life.
-
Reactivity: Contact with strong acids can potentially liberate highly toxic hydrogen cyanide (HCN) gas. Mixing with incompatible chemicals can lead to dangerous reactions.[4]
Regulatory Oversight: The primary regulations governing the disposal of this chemical in the United States are:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[5][6][7]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[8][9][10][11]
| Property / Regulation | Identifier / Classification | Rationale & Implication |
| Chemical Name | This compound | A halogenated aromatic nitrile. |
| CAS Number | 537033-53-7 | Unique identifier for this specific chemical substance.[12] |
| Hazard Classification | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant | Dictates the need for Personal Protective Equipment (PPE) and careful handling.[2][3] |
| EPA Hazardous Waste Code | Likely F002 (spent halogenated solvent) or other applicable codes | As a halogenated organic, it falls into a specific listed waste category, requiring segregation from non-halogenated waste.[13][14][15] State regulations may also apply.[16] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled in a manner that protects laboratory personnel and the environment.
Step 1: Immediate Handling and Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Gloves: Use nitrile gloves (double-gloving is recommended) to prevent skin contact.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A standard laboratory coat protects skin and personal clothing.
-
Engineering Controls: All handling of this chemical, including generating and containerizing waste, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[17]
Step 2: Waste Segregation and Containerization Proper segregation is the most critical step in the disposal process. Never mix incompatible waste streams.
-
Designate a Waste Stream: this compound waste must be collected in a container designated for "Halogenated Organic Waste." Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.
-
Choose a Compatible Container: Use a clean, sealable, and chemically resistant container, such as a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.
-
Critical Incompatibilities:
-
Acids: Do NOT mix with acidic waste. This can cause a violent reaction and the release of deadly hydrogen cyanide gas.
-
Bases & Oxidizers: Avoid mixing with strong bases, reducing agents, or oxidizing agents.[4]
-
Step 3: Labeling and On-Site Accumulation Clear and accurate labeling prevents dangerous mix-ups and ensures compliance.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Halogenated").
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains, ignition sources, and high-traffic areas. The container must remain sealed at all times except when adding waste.
Step 4: Final Disposal via Professional Services The final and only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is a legal requirement under RCRA that tracks the waste from your lab to its final disposal facility.[7]
-
NEVER Pour Down the Drain: Disposing of this chemical down the sink is illegal and poses a severe threat to water systems and public health.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Ensure PPE is worn.
-
Contain the spill: Use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Finish by washing the area with soap and water.
-
Label and Dispose: Seal and label the container with all spill clean-up materials as "Halogenated Organic Waste" and dispose of it according to the protocol above.
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
By adhering to these procedures, researchers can ensure they are not only compliant with federal and institutional regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2,6-difluorophenylacetonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Chloro-2,6-difluorophenylacetonitrile is a key building block in modern synthesis, but its chemical structure—a halogenated aromatic ring coupled with a nitrile functional group—necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logistical framework for its safe handling, ensuring that every step, from receipt to disposal, is part of a self-validating safety system.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
The primary driver for our personal protective equipment (PPE) selection is a thorough understanding of the compound's inherent risks. The toxicity of this compound is directly linked to its structure. The nitrile group (-C≡N) is a well-known toxicophore, with the potential for metabolic release of cyanide or the generation of hydrogen cyanide (HCN) gas under improper conditions (e.g., contact with strong acids or combustion). The chlorinated and fluorinated phenyl ring adds to its reactivity and potential for environmental persistence.
According to its GHS classification, this compound is acutely toxic and an irritant.[1] During thermal decomposition, it can release highly toxic gases, including nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][3][4]
Table 1: Hazard Identification Summary for this compound
| Hazard Classification | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | Accidental ingestion is a high-severity risk. Strict prohibition of eating/drinking in the lab and meticulous hygiene are critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The compound can cause inflammation upon skin contact. Protective gloves and clothing are mandatory to prevent exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause significant eye damage. Chemical goggles and a face shield are essential. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. All handling must be performed within a certified chemical fume hood. |
| UN Hazard Class | Class 6.1, Packing Group II | This United Nations designation classifies it as a toxic substance, requiring stringent transport, storage, and handling protocols.[1] |
The Core Ensemble: Your Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical barrier between the researcher and chemical exposure. Each component is chosen to counteract a specific hazard identified above.
Engineering Controls: The First Line of Defense Before any PPE is donned, the primary engineering control must be in place.
-
Chemical Fume Hood: All manipulations of this compound—weighing, transfers, and reactions—must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any dust or vapors.[5]
-
Safety Shower & Eyewash Station: Ensure these are accessible within a 10-second travel distance and are tested regularly.[5][6]
Personal Protective Equipment The following table outlines the required PPE. The causality behind each choice is critical for building a culture of safety.
Table 2: PPE Ensemble for this compound
| PPE Item | Specification | Rationale & Expert Insight |
|---|---|---|
| Hand Protection | Double-Gloving with Nitrile Gloves | Nitrile offers excellent resistance to a broad range of chemicals, including the solvents typically used with this compound.[7][8][9] Double-gloving is a field-proven best practice; the outer glove absorbs primary contamination, while the inner glove provides a crucial secondary barrier against undetected micro-tears or permeation. Change the outer glove immediately upon known contact. |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 rated) & Full-Face Shield | Goggles provide a seal around the eyes to protect from splashes and vapors.[4] A face shield is worn over the goggles to protect the entire face from splashes during transfers of the material or reaction workups.[5] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat protects personal clothing and skin from incidental contact.[10] When handling larger quantities (>5g) or performing liquid transfers, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills. |
| Respiratory Protection | (For Emergency Use Only) NIOSH-approved Respirator | Under normal operating conditions within a fume hood, a respirator is not required. However, for spill cleanup outside of a hood or in case of ventilation failure, a full-face respirator with combination cartridges for organic vapors, acid gases (HCl, HF), and particulates (P100) is essential.[4] |
Procedural Blueprint: From Receipt to Disposal
A robust safety plan is procedural. The following workflow, illustrated by the diagram below, provides a logical sequence for handling this material safely.
Caption: Workflow for Handling this compound
Contingency and Disposal Protocols
Even with the best planning, contingencies must be addressed.
Emergency First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Cleanup Protocol
-
Evacuate: Alert others and evacuate the immediate area.
-
Protect: Don full PPE, including the emergency respirator if the spill is outside a fume hood.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming normal work.
Disposal Plan Proper disposal is a legal and ethical requirement to ensure laboratory and environmental safety.
-
Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste .[5] Do not mix with non-halogenated waste streams.
-
Containers: Use dedicated, leak-proof, and clearly labeled containers. The label must include the full chemical name and appropriate hazard symbols.
-
Disposal: The sealed waste container must be disposed of through your institution's environmental health and safety office to an approved hazardous waste disposal facility.[2][4][11] Chemical degradation via methods like alkaline hydrolysis can be considered as a pre-treatment to reduce toxicity, but this must be done under strict safety protocols and in compliance with institutional guidelines.[5]
By integrating this comprehensive safety and logistical framework into your daily operations, you establish a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves Dubai.
- Are Nitrile Gloves Considered PPE?. Armbrust American.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove.
- 2-(4-Chloro-2,3-difluorophenyl)
- (2,5-Difluorophenyl)
- Chloroacetonitrile Safety D
- (2,4-Dichlorophenyl)
- Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste. Benchchem.
- (3,4-Dichlorophenyl)
- Acetonitrile Safety D
- (2,6-Difluorophenyl)Acetonitrile Product Information. Nanjing Finechem Holding Co.,Limited.
- 2-(4-Chloro-2,6-difluorophenyl)
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
